Hippuric acid-15N
Description
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-(benzoyl(15N)amino)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i10+1 |
InChI Key |
QIAFMBKCNZACKA-DETAZLGJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[15NH]CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hippuric acid-15N for Researchers and Drug Development Professionals
Introduction
Hippuric acid-15N is a stable isotope-labeled form of hippuric acid, an endogenous metabolite produced in the liver and kidneys.[1][2] In this labeled variant, the common nitrogen-14 (¹⁴N) atom is replaced by the heavier, non-radioactive nitrogen-15 (¹⁵N) isotope. This isotopic substitution makes this compound an invaluable tool in metabolic research, particularly as a tracer for studying glycine metabolism and hepatic protein synthesis.[3] Its primary applications lie in its use as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and experimental applications of this compound.
Chemical Properties
This compound, also known as 2-Benzamidoacetic acid-15N, is the 15N-labeled counterpart of hippuric acid.[2][4] The introduction of the ¹⁵N isotope results in a slightly higher molecular weight compared to its unlabeled form, a key feature utilized in mass spectrometry-based analytical methods. The chemical properties of this compound are nearly identical to those of unlabeled hippuric acid. The quantitative data for these properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉¹⁵NO₃ | [5] |
| Molecular Weight | 180.17 g/mol | [5] |
| CAS Number | 93627-88-4 | [5] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 187-191 °C (for unlabeled hippuric acid) | [6][7] |
| Boiling Point | 240 °C (decomposes, for unlabeled hippuric acid) | [1][8] |
| Solubility | Soluble in hot water, hot ethanol; slightly soluble in cold water. | [1][7][9] |
| pKa (Strongest Acidic) | 3.59 (for unlabeled hippuric acid) | [9] |
Synthesis of this compound
The synthesis of this compound typically follows the Schotten-Baumann reaction, which involves the acylation of [¹⁵N]glycine with benzoyl chloride.[1] This method is a common and efficient way to form the amide bond between the amino group of glycine and the benzoyl group.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of unlabeled hippuric acid.[8][10][11]
Materials:
-
[¹⁵N]Glycine
-
10% Sodium hydroxide (NaOH) solution
-
Benzoyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
Decolorizing charcoal (optional)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
pH indicator paper
Procedure:
-
Dissolution of [¹⁵N]Glycine: In a suitable Erlenmeyer flask, dissolve a known quantity of [¹⁵N]Glycine in a 10% NaOH solution. The amount of NaOH solution should be sufficient to fully dissolve the glycine and maintain a basic pH during the reaction.
-
Addition of Benzoyl Chloride: While vigorously stirring the [¹⁵N]Glycine solution, slowly add benzoyl chloride in small portions. The reaction is exothermic, so it is advisable to perform this step in an ice bath to maintain a low temperature.
-
Reaction: Continue stirring the mixture until the characteristic smell of benzoyl chloride is no longer detectable, indicating the completion of the reaction. This may take up to an hour.
-
Acidification: After the reaction is complete, acidify the solution by slowly adding concentrated HCl until the solution is acidic to pH paper. This will precipitate the this compound.
-
Isolation of the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with cold deionized water to remove any unreacted starting materials and salts.
-
Recrystallization (Optional): For higher purity, the crude this compound can be recrystallized. Dissolve the product in a minimal amount of boiling ethanol or water. If the solution is colored, a small amount of decolorizing charcoal can be added. Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.
Metabolic Pathway of Hippuric Acid Formation
Hippuric acid is a detoxification product formed in the liver and kidneys through the conjugation of benzoic acid with glycine.[1][12] This metabolic pathway is a key route for the elimination of benzoate, which can be derived from dietary sources or from the metabolism of other aromatic compounds.
Caption: Metabolic pathway of this compound synthesis.
Experimental Applications of this compound
The primary utility of this compound is in tracer studies to investigate various metabolic processes. A common application is the use of infused [¹⁵N]glycine to monitor its incorporation into hippuric acid, providing insights into hepatic protein metabolism.[3]
Experimental Protocol: In Vivo [¹⁵N]Glycine Infusion and this compound Analysis
This protocol outlines a general procedure for an in vivo study using [¹⁵N]glycine to measure the synthesis of this compound.
Materials:
-
[¹⁵N]Glycine (sterile solution for infusion)
-
Experimental subjects (e.g., rodents, human volunteers)
-
Infusion pump
-
Blood and/or urine collection supplies
-
Internal standard (e.g., [ring-²H₅]hippurate)
-
Reagents for sample preparation (e.g., protein precipitation agents, derivatization reagents)
-
Analytical instrumentation (GC-MS or LC-MS/MS)
Procedure:
-
Subject Preparation: Subjects are typically fasted overnight to establish a baseline metabolic state.
-
[¹⁵N]Glycine Infusion: A sterile solution of [¹⁵N]glycine is administered via a constant intravenous infusion for a predetermined period (e.g., several hours).[3] The infusion rate is carefully controlled to maintain a steady state of the tracer in the body.
-
Sample Collection: Blood and/or urine samples are collected at specific time points before, during, and after the infusion.
-
Sample Preparation for Analysis:
-
Plasma/Serum: Proteins are precipitated from plasma or serum samples using an appropriate agent (e.g., acetonitrile, methanol). The supernatant is collected, and an internal standard is added.
-
Urine: Urine samples are typically diluted, and an internal standard is added.
-
Derivatization (for GC-MS): The extracted samples may require derivatization to increase the volatility of hippuric acid for GC-MS analysis.[13][14]
-
-
Analytical Measurement: The prepared samples are analyzed by GC-MS or LC-MS/MS to determine the concentration and isotopic enrichment of this compound.[3]
-
GC-MS: The derivatized hippuric acid is separated on a gas chromatography column and detected by a mass spectrometer. The mass-to-charge ratios of the molecular ions of unlabeled hippuric acid and this compound are monitored.
-
LC-MS/MS: The sample is injected into a liquid chromatograph for separation, followed by detection using a tandem mass spectrometer. Specific parent-to-product ion transitions for both unlabeled and ¹⁵N-labeled hippuric acid are monitored for quantification.
-
Logical Workflow for a Typical Tracer Study
The following diagram illustrates the logical workflow of a typical metabolic tracer study involving this compound.
Caption: Logical workflow of a typical tracer study.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its use as a stable isotope-labeled tracer enables the precise and accurate investigation of metabolic pathways, particularly those involving glycine and benzoic acid detoxification. The detailed protocols and information provided in this guide offer a solid foundation for the successful application of this compound in metabolic research, ultimately contributing to a deeper understanding of human physiology and disease.
References
- 1. Hippuric acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:93627-88-4 | Chemsrc [chemsrc.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hippuric acid | 495-69-2 [chemicalbook.com]
- 8. globalconference.info [globalconference.info]
- 9. Showing Compound Hippuric acid (FDB001819) - FooDB [foodb.ca]
- 10. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new derivatization procedure for the analysis of hippuric acid and m-methyl-hippuric acid by gas chromatography [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Isotopic Purity of Hippuric Acid-15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Hippuric acid-15N, a stable isotope-labeled compound valuable in metabolic research and as an internal standard in mass spectrometry-based assays. This document details the experimental protocols for its preparation via the Schotten-Baumann reaction using 15N-labeled glycine, along with methodologies for purification and the determination of its isotopic purity by mass spectrometry and 15N Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound
The synthesis of this compound is achieved through the acylation of 15N-labeled glycine with benzoyl chloride in an alkaline medium, a classic example of the Schotten-Baumann reaction.[1][2] This method is robust, generally provides good yields, and is straightforward to perform in a standard laboratory setting.
Reaction Principle
The lone pair of electrons on the 15N-labeled amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is facilitated by a base, typically sodium hydroxide, which neutralizes the hydrochloric acid byproduct.
Experimental Protocol
Materials:
-
Glycine-15N (Isotopic purity: ≥ 98%)
-
Benzoyl chloride (≥ 99%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a conical flask, dissolve 1.0 g of Glycine-15N in 20 mL of a 10% sodium hydroxide solution. Cool the flask in an ice bath.
-
Slowly add 1.5 mL of benzoyl chloride to the cooled solution in small portions while vigorously shaking the flask.[3] The temperature should be maintained below 10°C.
-
After the addition is complete, continue to shake the flask for an additional 10-15 minutes to ensure the reaction goes to completion. The disappearance of the pungent smell of benzoyl chloride indicates the end of the reaction.
-
Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the this compound.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the crystals with cold deionized water.[4]
-
Purify the crude this compound by recrystallization from hot water or a mixture of ethanol and water to obtain fine, needle-like crystals.[3]
-
Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 80°C).
Expected Yield and Product Characteristics
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Glycine-15N | |
| Reagent | Benzoyl Chloride | |
| Reaction Type | Schotten-Baumann | [4] |
| Typical Yield | 64-81% | [5] |
| Molecular Formula | C₉H₉¹⁵NO₃ | |
| Molecular Weight | 180.17 g/mol | |
| Appearance | White crystalline solid | [3] |
| Melting Point | 187-189 °C | [6] |
Isotopic Purity Analysis
The determination of the isotopic purity of the synthesized this compound is crucial for its intended applications. The two primary analytical techniques for this purpose are Mass Spectrometry and 15N NMR Spectroscopy.
Mass Spectrometry
Mass spectrometry (MS) is a powerful technique to confirm the identity and determine the isotopic enrichment of the labeled compound by measuring its mass-to-charge ratio (m/z).
2.1.1. Experimental Protocol
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it provides an additional layer of separation and purification.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for hippuric acid analysis.
-
Mass Range: Scan a mass range that includes the expected m/z values for both the unlabeled (m/z 178.05) and the 15N-labeled hippuric acid (m/z 179.05).
-
Data Analysis: The isotopic purity is calculated by comparing the peak intensities of the 15N-labeled molecule to the unlabeled molecule.
2.1.2. Calculation of Isotopic Purity
The isotopic enrichment can be calculated using the following formula:
Isotopic Purity (%) = [Intensity of (M+1) peak / (Intensity of M peak + Intensity of (M+1) peak)] x 100
Where:
-
M is the mass of the unlabeled hippuric acid.
-
M+1 is the mass of the this compound.
15N NMR Spectroscopy
15N Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the nitrogen environment within the molecule and can be used to confirm the position of the 15N label and determine isotopic enrichment.
2.2.1. Experimental Protocol
Sample Preparation:
-
Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The concentration should be in the range of 10-50 mg/mL.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting 15N is required.
-
Reference: A nitrogen-containing standard, such as liquid ammonia or nitromethane, can be used for chemical shift referencing.
-
Pulse Sequence: A simple 1D 15N NMR experiment can be performed. For enhanced sensitivity, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be utilized.[7]
-
Acquisition Parameters:
-
Number of Scans: A large number of scans (e.g., 1024 or more) is typically required due to the low gyromagnetic ratio and natural abundance of 15N (if measuring unlabeled compound for comparison).
-
Relaxation Delay: A sufficient relaxation delay (e.g., 5-10 seconds) should be used to ensure quantitative results.
-
2.2.2. Data Analysis
The 15N NMR spectrum will show a single peak corresponding to the 15N nucleus in the amide group of hippuric acid. The isotopic enrichment can be determined by comparing the integral of the 15N signal to that of a known internal standard or by using quantitative NMR (qNMR) methods.
| Analytical Method | Parameter | Typical Value/Range | Reference |
| Mass Spectrometry | Ionization Mode | ESI Negative | |
| Expected m/z (unlabeled) | 178.05 | ||
| Expected m/z (15N-labeled) | 179.05 | ||
| Isotopic Purity Specification | ≥ 98% | [8] | |
| 15N NMR Spectroscopy | Solvent | DMSO-d₆ | [9] |
| Expected Chemical Shift | ~120-140 ppm (relative to NH₃) | ||
| Pulse Sequence | 1D 15N or INEPT | [7] |
Visualizations
The following diagrams illustrate the key processes described in this guide.
References
- 1. acs.org [acs.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- 5. ijsr.net [ijsr.net]
- 6. globalconference.info [globalconference.info]
- 7. Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. researchgate.net [researchgate.net]
The Biochemical Pathway of Hippuric Acid-15N Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of 15N-labeled hippuric acid. It details the enzymatic reactions, metabolic significance, and the experimental methodologies used to study this pathway, with a focus on stable isotope tracer techniques.
Introduction
Hippuric acid, or N-benzoylglycine, is a normal constituent of urine and a product of the detoxification of benzoic acid and other aromatic compounds.[1][2] The formation of hippuric acid occurs primarily in the liver and kidneys and involves the conjugation of benzoic acid with the amino acid glycine.[3] The use of stable isotopes, such as 15N-labeled glycine, has become a powerful tool in metabolic research to non-invasively study whole-body protein turnover and the kinetics of glycine metabolism.[4][5][6] Understanding the biochemical pathway of Hippuric acid-15N formation is crucial for interpreting data from these tracer studies and for gaining insights into hepatic and renal function, as well as inborn errors of metabolism.
The Core Biochemical Pathway
The synthesis of hippuric acid from benzoic acid and glycine is a two-step enzymatic process that takes place within the mitochondria of liver and kidney cells.[7][8]
Step 1: Activation of Benzoic Acid
Benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:coenzyme A ligase (ACSM2B) and requires ATP for energy.[7][9]
Step 2: Conjugation with Glycine
The activated benzoyl group is then transferred from benzoyl-CoA to the amino group of glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) , resulting in the formation of hippuric acid and the release of coenzyme A.[7][9][10] When 15N-labeled glycine is introduced, the resulting hippuric acid will be labeled with 15N.
The overall reaction can be summarized as:
Benzoic acid + Glycine + ATP + CoA → Hippuric acid + AMP + PPi + CoA
Quantitative Data
The kinetics of the key enzyme in hippuric acid formation, glycine N-acyltransferase (GLYAT), have been characterized, providing valuable quantitative data on the efficiency of this pathway. The following table summarizes the kinetic parameters for human GLYAT variants with its substrates, benzoyl-CoA and glycine. Cooperative substrate binding has been observed, and the data are fitted to a two-substrate Hill equation.[3][7]
| GLYAT Variant | Substrate | s0.5 (µM) | kcat (s-1) |
| 156Asn > Ser (Reference) | Benzoyl-CoA | 96.6 | - |
| 17Ser > Thr, 156Asn > Ser | Benzoyl-CoA | 118 | - |
| 156Asn > Ser, 199Arg > Cys | Benzoyl-CoA | 61.2 | - |
Data adapted from Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA.[3][7]
Experimental Protocols
The study of this compound formation relies on stable isotope tracer studies coupled with advanced analytical techniques. Below are detailed methodologies for key experiments.
In Vivo 15N-Glycine Tracer Study for Whole-Body Protein Turnover
This protocol is based on the single-dose oral administration of 15N-glycine with the measurement of urinary end-product enrichment.[6]
Materials:
-
[15N]glycine (99 atom % 15N)
-
Sterile water for injection
-
Urine collection containers
-
Gas chromatography-mass spectrometer (GC-MS) or Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Subject Preparation: Subjects are typically fasted overnight to ensure a metabolic steady state.
-
Tracer Administration: A single oral dose of [15N]glycine (e.g., 2 mg/kg body weight) is administered.
-
Urine Collection: Urine is collected over a specified period (e.g., 12 or 24 hours) to measure the enrichment of 15N in urinary ammonia and urea, which are end products of glycine metabolism.
-
Sample Preparation for Analysis:
-
Urine samples are stored frozen until analysis.
-
For hippuric acid analysis, an aliquot of urine is acidified and extracted with an organic solvent like ethyl acetate.
-
The organic extract is then evaporated to dryness and derivatized for GC-MS analysis (e.g., silylation).
-
-
GC-MS or LC-MS/MS Analysis: The enrichment of 15N in hippuric acid is determined by monitoring the ion pairs corresponding to the unlabeled (m/z) and 15N-labeled (m/z+1) molecules.
-
Data Analysis: Whole-body protein synthesis, breakdown, and net balance are calculated based on the 15N enrichment of urinary end products.
Quantification of 15N-Hippuric Acid in Plasma/Urine by Mass Spectrometry
This protocol outlines a general procedure for the quantitative analysis of 15N-hippuric acid using mass spectrometry.
Materials:
-
Plasma or urine samples from a 15N-glycine tracer study.
-
Internal standard (e.g., [13C6]-hippuric acid or [2H5]hippuric acid).
-
Acetonitrile, methanol, formic acid (LC-MS grade).
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
To a known volume of plasma or urine, add the internal standard.
-
Deproteinize plasma samples by adding a solvent like acetonitrile, followed by centrifugation.
-
For urine, a simple dilution may be sufficient. Alternatively, perform a solid-phase extraction or liquid-liquid extraction to concentrate the analyte and remove interfering substances.
-
-
LC Separation:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with formic acid and an organic solvent like acetonitrile or methanol.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in either positive or negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for both 15N-hippuric acid and the internal standard using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of 15N-hippuric acid.
-
Calculate the concentration of 15N-hippuric acid in the samples based on the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualizations
Biochemical Pathway of this compound Formation
Caption: The two-step enzymatic synthesis of this compound in the mitochondria.
Experimental Workflow for a 15N-Glycine Tracer Study
Caption: Workflow of an in vivo 15N-glycine tracer study for hippuric acid analysis.
Logical Relationship in GLYAT Catalysis
Caption: A simplified representation of the sequential reaction mechanism of GLYAT.
References
- 1. Hippuric acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Body Protein Turnover and Net Protein Balance After Pediatric Thoracic Surgery: A Noninvasive Single-Dose 15 N Glycine Stable Isotope Protocol With End-Product Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]
- 7. Lipoic acid impairs glycine conjugation of benzoic acid and renal excretion of benzoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 10. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Hippuric Acid-15N: A High-Precision Biomarker for Toluene Exposure Assessment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The accurate assessment of occupational and environmental exposure to toluene, a widely used industrial solvent and a known neurotoxin, is paramount for safeguarding public health. Traditional biomonitoring of toluene exposure has relied on the measurement of its primary metabolite, hippuric acid, in urine. However, the diagnostic utility of total hippuric acid is often compromised by significant background levels originating from dietary sources and inter-individual metabolic variations. This technical guide details a superior, stable isotope-based methodology employing Hippuric Acid-15N (¹⁵N-HA) as a specific and quantitative biomarker for toluene exposure. By administering ¹⁵N-labeled glycine, a direct precursor in the synthesis of hippuric acid, this method enables the precise differentiation of hippuric acid derived from toluene metabolism from endogenous and dietary sources. This approach offers significantly improved accuracy and sensitivity, paving the way for more reliable risk assessment and the development of targeted therapeutic interventions for toluene-induced toxicities.
The Rationale for a Stable Isotope-Labeled Biomarker
Urinary hippuric acid is a well-established biomarker of toluene exposure. However, its specificity is limited due to confounding factors such as the consumption of certain fruits, vegetables, and food preservatives (benzoic acid), which also lead to the excretion of hippuric acid. This dietary contribution creates a high and variable baseline that can mask the increase in hippuric acid levels resulting from low-level toluene exposure, making it difficult to establish a clear dose-response relationship.
The administration of ¹⁵N-labeled glycine, a stable, non-radioactive isotope, allows for the synthesis of ¹⁵N-hippuric acid exclusively from the metabolic conversion of toluene. By using mass spectrometry to specifically detect and quantify ¹⁵N-hippuric acid, it is possible to distinguish the hippuric acid produced from toluene exposure from the unlabeled hippuric acid originating from other sources. This stable isotope dilution technique provides a highly specific and sensitive measure of toluene uptake and metabolism.
Metabolic Pathway of Toluene to Hippuric Acid
The biotransformation of toluene to hippuric acid is a two-step enzymatic process primarily occurring in the liver.
-
Oxidation of Toluene: Toluene is first oxidized at the methyl group by cytochrome P450 enzymes (primarily CYP2E1) to form benzyl alcohol. This is subsequently oxidized to benzaldehyde and then to benzoic acid by alcohol and aldehyde dehydrogenases, respectively.
-
Conjugation with Glycine: The resulting benzoic acid is then conjugated with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase, to form hippuric acid (N-benzoylglycine), which is then excreted in the urine.
By introducing ¹⁵N-labeled glycine into the system, the glycine pool available for the conjugation of benzoic acid derived from toluene becomes enriched with the stable isotope. Consequently, the resulting hippuric acid will be labeled with ¹⁵N, allowing for its specific detection.
Experimental Protocols
The following protocols are based on established methodologies for stable isotope tracer studies of hippuric acid synthesis and can be adapted for the specific assessment of toluene exposure.
Subject Preparation and ¹⁵N-Glycine Administration
-
Subject Selection: Recruit subjects with known or suspected toluene exposure and a control group with no known exposure. Obtain informed consent.
-
Dietary Control: To minimize dietary sources of benzoic acid, subjects should follow a controlled diet for 24-48 hours prior to the study.
-
Baseline Sample Collection: Collect a baseline (pre-infusion) urine and blood sample from each subject.
-
¹⁵N-Glycine Infusion: A primed, constant intravenous infusion of [¹⁵N]glycine is administered. Arends et al. (1990) described a 16-hour infusion, which resulted in identical enrichment levels in urinary and plasma hippurate[1]. The exact dosage and infusion rate should be determined based on the specific study design and ethical considerations.
Sample Collection and Preparation
-
Urine Collection: Collect urine samples at timed intervals throughout and after the ¹⁵N-glycine infusion.
-
Blood Collection: Collect blood samples at corresponding time points. Plasma should be separated by centrifugation.
-
Sample Storage: All samples should be stored at -80°C until analysis.
-
Sample Preparation for Mass Spectrometry:
-
Urine: Acidify a urine aliquot with HCl and extract hippuric acid with an organic solvent such as ethyl acetate. Evaporate the solvent and derivatize the residue for GC-MS analysis (e.g., methylation followed by acylation).
-
Plasma: Precipitate proteins from plasma using an appropriate agent. The supernatant can then be subjected to a similar extraction and derivatization procedure as for urine.
-
Mass Spectrometric Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the preferred instrument for this analysis.
-
GC Separation: Use a capillary column suitable for the separation of the derivatized hippuric acid.
-
MS Detection: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to detect the molecular ions or characteristic fragment ions of unlabeled (¹⁴N) and labeled (¹⁵N) hippuric acid. The specific ions to be monitored will depend on the derivatization method used. For example, for the N-heptafluorobutyryl methyl ester derivative of hippuric acid, the molecular ion (M+) for the unlabeled compound would be at m/z 375, and for the ¹⁵N-labeled compound at m/z 376.
-
Quantification: The ratio of the peak areas of the ¹⁵N-labeled and unlabeled hippuric acid ions is used to determine the ¹⁵N enrichment. The absolute concentration of ¹⁵N-hippuric acid can be calculated using a standard curve generated with a known amount of a synthesized ¹⁵N-hippuric acid standard.
Data Presentation and Interpretation
The quantitative data obtained from the mass spectrometric analysis should be summarized in tables to facilitate comparison and interpretation.
Table 1: Plasma Hippurate Concentrations and ¹⁵N Enrichment
| Subject Group | Postabsorptive Plasma Hippurate (µM)[1] | Time to Equilibration of ¹⁵N Enrichment (min)[1] | ¹⁵N Enrichment in Urinary and Plasma Hippurate (at 16h)[1] |
| Healthy Volunteers | 1.2 - 10.5 | 20 | Identical |
Data from Arends et al. (1990) demonstrating the feasibility of tracing hippurate synthesis with ¹⁵N-glycine.
Table 2: Urinary Hippuric Acid Levels in Toluene-Exposed and Non-Exposed Individuals (for comparison)
| Subject Group | Mean Urinary Hippuric Acid (g/g creatinine) | Range of Urinary Hippuric Acid (g/g creatinine) |
| Non-Exposed | ~0.5 - 1.5 | Varies with diet |
| Toluene-Exposed (occupational) | > 2.5 | Can be significantly higher depending on exposure level |
This table presents typical values for total (unlabeled) hippuric acid and highlights the overlap between non-exposed and exposed individuals, underscoring the need for a more specific biomarker like ¹⁵N-hippuric acid.
Interpretation:
An increase in the concentration of ¹⁵N-hippuric acid in the urine of subjects following ¹⁵N-glycine administration would be directly proportional to the amount of toluene metabolized. This allows for a precise quantification of toluene exposure, free from the confounding effects of diet. The rate of ¹⁵N-hippuric acid excretion can also provide insights into the kinetics of toluene metabolism in different individuals.
Logical Framework for Biomarker Application
The use of ¹⁵N-hippuric acid as a biomarker for toluene exposure is based on a clear logical framework that links the administration of a stable isotope-labeled precursor to the specific quantification of a metabolite of interest.
Conclusion and Future Directions
The use of ¹⁵N-hippuric acid as a biomarker represents a significant advancement in the assessment of toluene exposure. This stable isotope dilution method offers high specificity and sensitivity, overcoming the limitations of traditional biomonitoring approaches that measure total urinary hippuric acid. The detailed experimental protocols and logical framework presented in this guide provide a solid foundation for researchers and drug development professionals to implement this advanced technique.
Future research should focus on:
-
Establishing a clear dose-response relationship between toluene exposure levels and urinary ¹⁵N-hippuric acid excretion in human cohort studies.
-
Validating the methodology across different populations and exposure scenarios.
-
Developing simplified protocols for sample collection and analysis to facilitate wider adoption in clinical and occupational health settings.
By providing a more accurate measure of toluene exposure, the ¹⁵N-hippuric acid biomarker will be invaluable for improving risk assessment, understanding the mechanisms of toluene toxicity, and developing targeted strategies for the prevention and treatment of toluene-related health effects.
References
The Role of Hippuric Acid-15N in Unraveling Gut Microbiome Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health and disease. Its metabolic activities produce a vast array of small molecules that can influence host physiology, from immune responses to neurological function. Among these metabolites, hippuric acid has emerged as a key molecule at the interface of host and microbial metabolism. This technical guide delves into the significance of utilizing stable isotope-labeled hippuric acid, specifically Hippuric acid-15N, in studying the metabolic intricacies of the gut microbiome. The use of 15N as a tracer allows for precise tracking and quantification of the origins and fate of hippuric acid, providing invaluable insights for researchers in basic science and drug development.
Hippuric acid is a glycine conjugate of benzoic acid, and its production is intricately linked to both host and microbial metabolic pathways. The gut microbiota can generate benzoic acid from the metabolism of dietary polyphenols and the aromatic amino acid phenylalanine. Subsequently, the host's liver and kidneys conjugate this benzoic acid with glycine to form hippuric acid, which is then excreted in the urine. Stable isotope probing with this compound, or its precursors like 15N-glycine, enables the disentanglement of these complex metabolic routes.
Data Presentation: Quantitative Insights from Stable Isotope Tracing Studies
The use of stable isotopes provides a powerful tool for quantifying the contribution of the gut microbiome to the host's hippuric acid pool. Below are tables summarizing key quantitative data from studies employing 15N-labeled precursors to trace hippuric acid metabolism.
Table 1: Incorporation of Infused [15N]Glycine into Plasma and Urinary Hippurate
| Parameter | Value | Species | Study Conditions | Reference |
| Postabsorptive Plasma Hippurate | 1.2 - 10.5 µM | Human | Healthy Subjects | [1] |
| Plasma Protein Binding of Hippurate | 79 ± 6% | Human | Healthy Subjects | [1] |
| Time to Equilibration of [15N] Enrichment (Hippurate vs. Glycine) | ~20 minutes | Human | Bolus dose of [15N]glycine | [1] |
| [15N] Enrichment in Urinary vs. Plasma Hippurate | Identical | Human | 16-hour infusion of [15N]glycine | [1] |
Table 2: Gut Microbiome-Dependent Production of Hippuric Acid from Phenylalanine
| Condition | Urinary Hippuric Acid Level (µM) | Labeled Hippuric Acid (d5) from d5-Phenylalanine | Species | Key Finding | Reference |
| Germ-free mice | Low | Undetectable | Mouse | Endogenous pathway for hippuric acid production from phenylalanine is absent. | [2] |
| Wild-type C. sporogenes-colonized mice | High (millimolar) | High levels detected | Mouse | Gut bacterium C. sporogenes is a major contributor to hippuric acid production from phenylalanine. | [2] |
| fldC mutant C. sporogenes-colonized mice | Low (similar to germ-free) | Undetectable | Mouse | The fldC gene in C. sporogenes is essential for the conversion of phenylalanine to hippuric acid. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following protocols outline key experiments for studying hippuric acid metabolism using 15N-labeled compounds.
Protocol 1: In Vivo Tracing of Hippuric Acid Synthesis using [15N]Glycine
Objective: To quantify the in vivo synthesis rate of hippuric acid and to use the enrichment of [15N]hippurate as a proxy for intrahepatic [15N]glycine enrichment.
Methodology:
-
Subject Preparation: Human subjects are studied in a postabsorptive state.
-
Tracer Administration: A primed, constant infusion of [15N]glycine is administered intravenously.
-
Sample Collection: Blood and urine samples are collected at baseline and at regular intervals during the infusion.
-
Sample Preparation:
-
Plasma: Plasma is separated from blood by centrifugation. Proteins are precipitated, and the supernatant is used for analysis.
-
Urine: Urine samples are stored at -20°C until analysis.
-
-
Derivatization: Hippuric acid in plasma and urine is derivatized to a volatile form suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: The enrichment of 15N in hippuric acid is determined by GC-MS, monitoring the appropriate mass-to-charge ratio (m/z) ions for unlabeled and 15N-labeled hippurate.[1]
-
Data Analysis: The rate of appearance of [15N]hippurate is calculated to determine the synthesis rate of hippuric acid.
Protocol 2: Tracing Gut Microbial Phenylalanine Metabolism to Hippuric Acid using d5-Phenylalanine
Objective: To determine the contribution of specific gut microbes to the production of hippuric acid from dietary phenylalanine.
Methodology:
-
Animal Model: Germ-free mice are colonized with wild-type or genetically modified strains of bacteria (e.g., Clostridium sporogenes).
-
Tracer Administration: Mice are orally gavaged with a single dose of deuterated phenylalanine (d5-phenylalanine).
-
Sample Collection: Urine is collected at various time points post-gavage (e.g., 0, 3, 6, 9, 24 hours).
-
Sample Preparation: Urine samples are diluted and mixed with an internal standard (e.g., d2-hippuric acid).
-
LC-MS/MS Analysis: The concentration of d5-hippuric acid in the urine is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution.[2]
-
Data Analysis: The levels of labeled hippuric acid are compared between different experimental groups (germ-free, colonized with wild-type bacteria, colonized with mutant bacteria) to assess the role of the specific microbial gene or strain in hippuric acid production.[2]
Protocol 3: Analysis of Cecal Contents for Microbiome and Metabolite Profiling
Objective: To analyze the gut microbial community composition and metabolite profile in the cecum, the primary site of microbial fermentation in rodents.
Methodology:
-
Sample Collection: At the end of the in vivo experiment, mice are euthanized, and the cecum is aseptically removed. The cecal contents are collected into sterile tubes.[3][4]
-
Sample Storage: Samples for DNA analysis are snap-frozen in liquid nitrogen and stored at -80°C. Samples for metabolite analysis may require immediate processing or specific storage conditions to prevent metabolite degradation.[3]
-
Microbial DNA Extraction: DNA is extracted from the cecal contents using a commercially available kit or a custom protocol involving bead-beating for mechanical lysis of bacterial cells.[3]
-
16S rRNA Gene Sequencing: The V3-V4 variable region of the 16S rRNA gene is amplified by PCR and sequenced to determine the bacterial community composition.
-
Metabolite Extraction: Metabolites are extracted from the cecal contents using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Metabolomics Analysis: The extracted metabolites are analyzed by LC-MS/MS or GC-MS to identify and quantify various small molecules, including precursors and derivatives of hippuric acid.
Mandatory Visualizations
Signaling Pathway: Hippuric Acid and TLR4-MyD88 Signaling
Hippuric acid has been shown to potentiate pro-inflammatory responses in macrophages through the Toll-like receptor 4 (TLR4) signaling pathway, in a MyD88-dependent manner.[5]
References
- 1. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Host-microbe co-metabolism via MCAD generates circulating metabolites including hippuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost Effective Method for gDNA Isolation from the Cecal Content and High Yield Procedure for RNA Isolation from the Colonic Tissue of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Cecal Slurry Preparation Protocol with Improved Long-Term Reproducibility for Animal Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Abundance and Stability of Hippuric Acid-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance and stability of Hippuric acid-¹⁵N. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and experimental workflows.
Natural Abundance of Hippuric Acid-¹⁵N
Hippuric acid (N-Benzoylglycine) is a naturally occurring metabolite found in the urine of most animals, including humans.[1][2] It is formed by the conjugation of benzoic acid with the amino acid glycine.[1][3] The isotopic enrichment of hippuric acid with ¹⁵N in a natural, unlabeled state is determined by the statistical incorporation of the stable isotope ¹⁵N during its biosynthesis.
The natural abundance of ¹⁵N is approximately 0.37%.[4] Since hippuric acid contains a single nitrogen atom, the natural abundance of Hippuric acid-¹⁵N is also approximately 0.37% of the total hippuric acid pool. However, slight variations in the ¹⁵N/¹⁴N ratio can occur in biological systems due to isotopic fractionation during metabolic processes and variations in the nitrogen sources in the diet.[5]
The natural abundances of the stable isotopes of the elements constituting hippuric acid (C₉H₉NO₃) are summarized in the table below.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Nitrogen | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Stability of Hippuric Acid-¹⁵N
The incorporation of the stable isotope ¹⁵N does not significantly alter the chemical or physical properties of the molecule. Therefore, the stability of Hippuric acid-¹⁵N is considered identical to that of unlabeled hippuric acid.
Hippuric acid is a stable crystalline solid under standard conditions.[6] It is incompatible with strong oxidizing agents.[6] Hydrolysis of the amide bond can occur under harsh conditions, such as with hot caustic alkalis, yielding benzoic acid and glycine.[1]
The table below summarizes the key physicochemical and stability data for hippuric acid.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight (unlabeled) | 179.17 g/mol | [7] |
| Molecular Weight (¹⁵N-labeled) | 180.17 g/mol | [8] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 187-191 °C | [1][7] |
| Decomposition Temperature | ~240 °C | [1] |
| Water Solubility | 3.26 g/L | |
| pH (10 g/L slurry) | 2.5 - 3.5 | [6] |
| Biological Matrix Stability | Stable for 48 hours at room temperature and after 3 freeze-thaw cycles in monkey urine. | [9][10] |
Biochemical Pathway of Hippuric Acid
Hippuric acid is synthesized in the liver and kidneys.[1] The biosynthesis involves the activation of benzoic acid to benzoyl-CoA, which then acylates glycine.[1] Benzoic acid itself can be derived from various dietary sources, such as phenolic compounds found in fruits and vegetables, or from the metabolism of aromatic compounds like toluene.[1][11]
Experimental Protocols
Synthesis of Hippuric Acid-¹⁵N
This protocol describes the synthesis of hippuric acid via the Schotten-Baumann reaction. To synthesize Hippuric acid-¹⁵N, ¹⁵N-labeled glycine should be used as the starting material.
Materials:
-
Glycine-¹⁵N
-
10% Sodium Hydroxide (NaOH) solution
-
Benzoyl chloride
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ice
-
Diethyl ether
-
Ethanol/water solution (1:3, v/v)
Procedure:
-
In a suitable flask, dissolve glycine-¹⁵N in a 10% NaOH solution.
-
In a fume hood, add benzoyl chloride to the glycine solution.
-
Stopper the flask and shake vigorously until the odor of benzoyl chloride is no longer present. The reaction is exothermic, so vent the flask periodically.
-
Acidify the solution with concentrated HCl to precipitate the hippuric acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
To purify the product, wash the precipitate with diethyl ether.
-
Recrystallize the crude product from a hot ethanol/water solution.
-
Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry in an oven.
Quantification of Hippuric Acid in Urine by LC-MS/MS
This protocol provides a general method for the quantification of hippuric acid in urine. For endogenous quantification, stable isotope-labeled hippuric acid (e.g., ¹³C₆-hippuric acid) is used as a surrogate standard.[9]
Materials:
-
Urine sample
-
Hippuric acid standard
-
¹³C₆-Hippuric acid (surrogate standard)
-
Internal standard (e.g., l-Phenylalanine-d₅)
-
Acetonitrile
-
Formic acid
-
Deionized water
Procedure:
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Dilute the urine supernatant with deionized water.
-
Add the internal standard and surrogate standard solutions.
-
Vortex the mixture.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute hippuric acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ionization mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for hippuric acid, the surrogate standard, and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the surrogate standard to the internal standard against the concentration of the calibrators.
-
Calculate the concentration of endogenous hippuric acid in the urine samples using the regression equation from the calibration curve.[9]
-
Workflow for Stability Assessment
The stability of hippuric acid in biological matrices can be assessed by analyzing samples stored under different conditions over time.
References
- 1. Hippuric acid - Wikipedia [en.wikipedia.org]
- 2. Hippuric acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
- 4. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat [frontiersin.org]
- 6. Hippuric acid CAS#: 495-69-2 [m.chemicalbook.com]
- 7. globalconference.info [globalconference.info]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Guide: Hippuric Acid-15N Standard for Research Applications
This technical guide provides an in-depth overview of the Hippuric acid-15N stable isotope standard, tailored for researchers, scientists, and professionals in drug development. This document outlines the certificate of analysis, experimental protocols for its use, and a visual representation of a typical analytical workflow.
Certificate of Analysis Data
The quantitative data for a typical this compound standard is summarized below. This data is compiled from various suppliers and represents common specifications for this material. A comprehensive Certificate of Analysis (CoA) is generally supplied with the purchase of the standard[1][2].
| Parameter | Specification | Method |
| Chemical Purity | ≥ 98.0% | Titration, HPLC, or GC |
| Isotopic Enrichment | Typically ≥ 98% for 15N | Mass Spectrometry |
| Molecular Formula | C₉H₉¹⁵NO₃ | - |
| Molecular Weight | 180.17 g/mol | - |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 187-191 °C | Melting Point Apparatus |
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR)[3]. Its use is critical in studies of metabolic pathways, particularly in tracing the metabolism of glycine and benzoic acid, and in monitoring exposure to aromatic compounds like toluene.
Protocol: Quantification of Hippuric Acid in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a common method for the accurate quantification of hippuric acid in biological samples (e.g., urine, plasma).
1. Materials and Reagents:
-
Hippuric acid standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Biological matrix (e.g., urine, plasma)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of hippuric acid (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of working standard solutions of hippuric acid at various concentrations.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 µg/mL).
3. Sample Preparation:
-
Thaw biological samples to room temperature.
-
To a 100 µL aliquot of the sample, add 10 µL of the working internal standard solution (this compound).
-
For plasma samples, perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
For urine samples, a simple dilution with mobile phase may be sufficient. If the matrix effect is high, perform Solid Phase Extraction (SPE).
-
Transfer the supernatant or the diluted urine to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used[4].
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute hippuric acid, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Hippuric acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
This compound (internal standard): Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific m/z values will depend on the instrument and ionization conditions.
-
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte (hippuric acid) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of hippuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key processes related to the use of this compound.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Metabolic formation of hippuric acid and its tracer application.
References
The Application of 15N-Labeled Hippuric Acid in the Assessment of Liver and Kidney Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of liver and kidney function is paramount in preclinical and clinical research, as well as in drug development. Traditionally, a battery of tests is employed to evaluate the health of these vital organs. The hippuric acid test, a classic liver function test, has been refined with the use of stable isotope-labeled compounds, such as 15N-hippuric acid, to offer a more dynamic and precise evaluation of both hepatic and renal function. This technical guide provides an in-depth overview of the use of hippuric acid-15N in metabolic studies, complete with experimental protocols, quantitative data, and pathway visualizations.
Hippuric acid is a metabolite synthesized in the liver through the conjugation of benzoic acid and the amino acid glycine.[1][2] This process is a key detoxification pathway for aromatic compounds.[3] The newly synthesized hippuric acid is then efficiently eliminated from the body via renal excretion.[4] By introducing 15N-labeled glycine, the synthesis and excretion of hippuric acid can be traced, providing a quantitative measure of both liver and kidney function. A co-administration strategy using labeled benzoic acid and labeled hippuric acid can further distinguish between the liver's synthetic capacity and the kidney's excretory efficiency.[5]
Core Principles
The use of this compound as a probe for organ function is based on two key physiological processes:
-
Hepatic Synthesis: The liver is the primary site for the synthesis of hippuric acid. The rate of this synthesis is dependent on the liver's ability to conjugate benzoic acid with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase.[2] A compromised liver will exhibit a reduced rate of hippuric acid synthesis.[5]
-
Renal Excretion: Hippuric acid is actively secreted by the proximal tubules of the kidneys, a process mediated by organic anion transporters (OATs), primarily OAT1 and OAT3.[4] The clearance of hippuric acid from the blood is therefore a sensitive measure of renal tubular secretion and overall renal plasma flow.
By administering a known quantity of a precursor like 15N-glycine and subsequently measuring the appearance of 15N-hippuric acid in plasma and urine, researchers can derive critical kinetic parameters related to both liver and kidney function.
Experimental Protocols
The following are generalized protocols for in vivo studies using 15N-labeled compounds to assess liver and kidney function. Specific parameters may need to be optimized based on the animal model and research question.
Protocol 1: Assessment of Hepatic Synthesis Rate of Hippuric Acid
This protocol is designed to measure the liver's capacity to synthesize hippuric acid.
Materials:
-
15N-Glycine (95+% isotopic purity)
-
Benzoic acid
-
Sterile saline solution
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House animals in metabolic cages for at least 24 hours prior to the experiment to allow for acclimatization and collection of baseline urine samples.
-
Dosing Solution Preparation: Prepare a sterile solution of 15N-glycine and a separate solution of benzoic acid in saline. The dosage will depend on the animal model, but a starting point could be a bolus intravenous (IV) injection of 15N-glycine.[6]
-
Administration: Administer the benzoic acid orally or via IV injection to provide the substrate for hippuric acid synthesis. Following this, administer the 15N-glycine via IV infusion at a constant rate (e.g., 2-8 mg/h for a rat) for a specified period (e.g., 2-24 hours).[7]
-
Sample Collection:
-
Urine: Collect urine at timed intervals throughout the infusion period.
-
Blood: Collect blood samples from a suitable vessel (e.g., tail vein in rats) at baseline and at multiple time points during and after the infusion. Centrifuge the blood to separate plasma.
-
-
Sample Preparation:
-
Urine: Dilute a known volume of urine with distilled water.[8]
-
Plasma: Perform protein precipitation on plasma samples (e.g., with acetonitrile) to remove proteins that may interfere with analysis.
-
-
LC-MS/MS Analysis: Quantify the concentrations of 15N-hippuric acid, total hippuric acid, and 15N-glycine in the prepared urine and plasma samples using a validated LC-MS/MS method.[9][10]
-
Data Analysis: Calculate the rate of appearance of 15N-hippuric acid in plasma and its excretion rate in urine. This will provide a measure of the hepatic synthesis rate of hippuric acid.
Protocol 2: Assessment of Renal Clearance of Hippuric Acid
This protocol is designed to measure the kidney's ability to excrete hippuric acid.
Materials:
-
This compound
-
Sterile saline solution
-
Metabolic cages for urine collection
-
Blood collection supplies
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Dosing Solution Preparation: Prepare a sterile solution of this compound in saline. A typical intravenous dose for rats is in the range of 0.4-0.6 mmol/kg.[5]
-
Administration: Administer the this compound solution as a bolus intravenous injection.
-
Sample Collection:
-
Urine: Collect urine at timed intervals (e.g., every 30 minutes) for a period of 4-6 hours post-injection.
-
Blood: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-injection.
-
-
Sample Preparation and Analysis: Prepare and analyze plasma and urine samples for this compound concentration as described in Protocol 1.
-
Data Analysis: Calculate the renal clearance of this compound using the following formula:
-
Clearance = (Urine concentration × Urine flow rate) / Plasma concentration
-
Quantitative Data Summary
The following tables summarize key quantitative data related to hippuric acid metabolism and clearance.
| Parameter | Species | Value | Reference |
| Normal Plasma Hippuric Acid Concentration | Human | 1.2 - 10.5 µM | [6] |
| Protein Binding of Hippuric Acid in Plasma | Human | 79 ± 6% | [6] |
| Hippuric Acid in Urine (Non-exposed individuals) | Human | 0.44 ± 0.20 g/L | [8] |
| Hippuric Acid in Urine (Toluene exposure) | Human | Can exceed 2.5 g/g creatinine | [8] |
| Study Group | Vmax for Hippuric Acid Synthesis (µmol min-1 kg-1) | Renal Elimination Rate Constant (Kre) (min-1) | Reference |
| Normal Rats | 6.7 - 11.8 | 0.026 - 0.045 | [5] |
| Liver-injured Rats | 4.8 - 5.8 | 0.010 - 0.021 | [5] |
Metabolic and Transport Pathways
The synthesis and excretion of hippuric acid involve distinct pathways in the liver and kidneys.
Hepatic Synthesis of Hippuric Acid
The synthesis of hippuric acid in the liver is a two-step process. First, benzoic acid is activated to benzoyl-CoA. This is followed by the conjugation of benzoyl-CoA with glycine, catalyzed by glycine N-acyltransferase.
Renal Excretion of Hippuric Acid
Hippuric acid is transported from the blood into the proximal tubule cells of the kidney by organic anion transporters (OAT1 and OAT3) located on the basolateral membrane. It is then secreted into the tubular lumen for excretion in the urine.
Conclusion
The use of this compound offers a powerful and sensitive method for the simultaneous evaluation of liver and kidney function. By tracing the metabolism and excretion of this stable isotope-labeled compound, researchers can gain valuable insights into the detoxification capacity of the liver and the secretory function of the kidneys. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to implement this methodology in their research. This approach is particularly relevant in the context of drug-induced organ toxicity studies and in the investigation of diseases affecting hepatic and renal function.
References
- 1. Hippuric acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
- 3. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of liver function by co-administration methodology using 13C-labelled benzoic acid and hippuric acid coupled with nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Endogenous Hippuric Acid: A Technical Guide to Human Urine and Plasma Levels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the endogenous levels of hippuric acid in human urine and plasma. It is designed to be a core resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this important metabolite. This guide details quantitative data, experimental protocols for its measurement, and the biochemical pathways governing its synthesis and excretion.
Introduction to Hippuric Acid
Hippuric acid, or N-benzoylglycine, is a normal constituent of human biological fluids, primarily formed in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine.[1][2] Its levels can be influenced by various factors including diet, gut microbiota activity, and exposure to aromatic compounds like toluene.[3][4] The consumption of foods and beverages rich in phenolic compounds, such as fruits, tea, and wine, can lead to elevated hippuric acid excretion as these compounds are metabolized to benzoic acid.[1][5] Consequently, urinary and plasma concentrations of hippuric acid serve as valuable biomarkers in clinical and toxicological studies.[3][6]
Quantitative Levels of Hippuric Acid in Human Urine and Plasma
The concentration of hippuric acid in human biological fluids can vary significantly among individuals. The following tables summarize the reported endogenous levels in urine and plasma from various studies.
Table 1: Endogenous Hippuric Acid Levels in Human Urine
| Population Studied | Analytical Method | Concentration Range | Citation |
| 20 non-exposed adults | Not specified | 0.44 ± 0.20 g/L (approx. 0.7 g/g creatinine) | [7] |
| General non-exposed population | Not specified | 1.5 g/g creatinine (normal range) | [7] |
| 115 toluene non-exposed healthy volunteers | Gas Chromatography | Mean ± SD: 0.18 ± 0.10 g/g creatinine; Median: 0.15 g/g creatinine; 95th percentile: 0.36 g/g creatinine | [8][9][10] |
| Non-exposed individuals | Not specified | 1.0 g/g creatinine (typical excretion) | [11] |
| Healthy individuals (general) | Not specified | Approx. 1-2 mM daily excretion | [4] |
| Healthy volunteers | HPLC-UV | Not specified (used for method development) | [12] |
| House painters (exposed to solvents) | HPLC | Median: 11 nmol/mL | [13] |
| Healthy controls | HPLC | Median: 3 nmol/mL | [13] |
Table 2: Endogenous Hippuric Acid Levels in Human Plasma
| Population Studied | Analytical Method | Concentration Range | Citation |
| Healthy subjects (postabsorptive) | Gas Chromatography-Mass Spectrometry | 1.2 to 10.5 µM | [14] |
| House painters (exposed to solvents) | HPLC | 1-21 nmol/mL (median 11 nmol/mL) | [13] |
| Healthy controls | HPLC | 2-8 nmol/mL (median 3 nmol/mL) | [13] |
Metabolic Pathway of Hippuric Acid
Hippuric acid is synthesized from benzoic acid and glycine. Benzoic acid can be derived from dietary sources, the metabolism of other compounds like phenylalanine, or from environmental exposures such as toluene.[1][2] The final conjugation step primarily occurs in the liver.
References
- 1. Hippuric acid - Wikipedia [en.wikipedia.org]
- 2. Physiology of Hippuric acid_Chemicalbook [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
- 4. Health consequences of catabolic synthesis of hippuric acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. Hippuric acid in urine: reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. cdc.gov [cdc.gov]
- 12. Determination of benzoic acid and hippuric acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic analysis of hippuric acid in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Handling of Hippuric Acid-15N Powder
For Researchers, Scientists, and Drug Development Professionals
Hippuric acid-15N, the 15N-labeled version of hippuric acid, is a crucial tool in metabolic research and drug development, primarily utilized as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Proper storage and handling of this stable isotope-labeled compound are paramount to ensure its integrity, prevent contamination, and guarantee the accuracy of experimental results. This guide provides a comprehensive overview of the recommended practices for the storage and handling of this compound powder.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is essential for its correct handling. As a stable isotope-labeled compound, its chemical and physical properties are nearly identical to its unlabeled counterpart.[2]
| Property | Value | Reference |
| Chemical Formula | C₉H₉¹⁵NO₃ | [3] |
| Molecular Weight | 180.17 g/mol | [3][4] |
| Appearance | White crystalline powder | [5][6] |
| Melting Point | 187 °C (decomposes at ~240 °C) | [7] |
| Solubility | Readily soluble in hot water and hot alcohol. Soluble in aqueous solutions of sodium phosphate. | [5] |
| Purity | Typically ≥98% | [8] |
Storage Guidelines
Proper storage is critical to maintain the chemical and isotopic purity of this compound powder.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature. | Avoids potential degradation from extreme temperatures. |
| Humidity | Store in a dry place. | The compound is sensitive to moisture. |
| Light | Store away from light. | Protects against potential photodegradation. |
| Container | Keep in a tightly sealed, original container (e.g., glass, polyethylene, or polypropylene). | Prevents contamination, including isotopic dilution from atmospheric nitrogen, and moisture absorption.[5][9] |
| Incompatible Materials | Store away from oxidizing agents. | To prevent chemical reactions that could compromise the compound's integrity.[10] |
Handling and Safety Precautions
When handling this compound powder, it is crucial to adhere to standard laboratory safety protocols to protect both the researcher and the integrity of the sample.
A comprehensive list of necessary PPE is provided below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect eyes from dust particles.[5] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile). | To prevent skin contact.[9] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if generating dust. | To avoid inhalation of the powder.[9][11] |
| Control | Recommendation |
| Ventilation | Work in a well-ventilated area or under a fume hood. |
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the laboratory.[11]
-
Wash hands thoroughly after handling.[9]
-
Work clothes should be laundered separately.[9]
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound powder in a research setting, from receiving to waste disposal.
Spill and Disposal Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including a dust respirator.[9]
-
Containment: Prevent the powder from entering drains or waterways.[9]
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area and any contaminated equipment.
Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety office for specific guidelines.
Logical Framework for Safe Handling
The following diagram outlines the logical relationships between hazard identification, risk assessment, control measures, and emergency preparedness for working with this compound.
First Aid Measures
In case of exposure, follow these first-aid guidelines.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[6] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention.[6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6][12] |
| Ingestion | Rinse mouth with water and drink plenty of water. Do NOT induce vomiting. Seek medical attention.[6][11] |
By adhering to these storage and handling guidelines, researchers can ensure the integrity of their this compound samples, obtain reliable experimental data, and maintain a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fiveable.me [fiveable.me]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Glycine, ð-benzoyl (hippuric acid) (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-2377-0.1 [isotope.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Hippuric acid - Wikipedia [en.wikipedia.org]
- 8. This compound | CAS#:93627-88-4 | Chemsrc [chemsrc.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Note: Quantitative Analysis of Hippuric Acid in Urine using Hippuric Acid-¹⁵N as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hippuric acid (HA), a metabolite of toluene and certain natural compounds, is a significant biomarker for assessing exposure to these substances. Its accurate quantification in biological matrices such as urine is crucial for toxicological studies and clinical monitoring. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of hippuric acid in urine. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Hippuric acid-¹⁵N, is employed to compensate for matrix effects and variations during sample preparation and analysis.
This method involves a simple dilution of the urine sample followed by direct injection, minimizing sample preparation time and potential for error. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides effective normalization, leading to reliable quantification over a wide dynamic range.
Experimental Protocols
1. Materials and Reagents
-
Hippuric Acid: Analytical standard grade
-
Hippuric Acid-¹⁵N: Internal Standard (IS)
-
Formic Acid: LC-MS grade
-
Acetonitrile: LC-MS grade
-
Methanol: LC-MS grade
-
Ultrapure Water
-
Control urine samples
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Hippuric Acid and Hippuric Acid-¹⁵N in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Hippuric Acid stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the Hippuric Acid-¹⁵N stock solution with the same solvent mixture to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike control urine with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations. A typical calibration curve might range from 0.25 to 250 µg/mL.[1][2]
3. Sample Preparation Protocol
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of the urine sample (or calibration standard/QC) with 200 µL of the internal standard working solution (100 ng/mL Hippuric Acid-¹⁵N).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes to pellet any particulates.[3]
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A standard UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC Parameters
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient can be used. For example: 15% B for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: MS/MS Parameters
| Parameter | Hippuric Acid | Hippuric Acid-¹⁵N (Internal Standard) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| MRM Transition | m/z 178 → 77 | m/z 179 → 77 |
| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |
| Dwell Time | 100 ms | 100 ms |
Note: The MRM transition for Hippuric Acid-¹⁵N is predicted based on the fragmentation of the unlabeled compound, where the benzoyl moiety (m/z 77) is the stable product ion.
Data Presentation
The method was validated for linearity, precision, and accuracy. The results are summarized below.
Table 3: Calibration Curve Linearity
| Analyte | Range (µg/mL) | Regression Model | r² |
| Hippuric Acid | 0.25 - 250 | Weighted (1/x) linear | >0.995 |
Table 4: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% Bias) |
| Low | 0.75 | < 10% | < 10% | ± 15% |
| Medium | 75 | < 5% | < 5% | ± 10% |
| High | 200 | < 5% | < 5% | ± 10% |
The acceptance criteria for precision (%CV) are typically ≤15% (≤20% for the Lower Limit of Quantification), and for accuracy (% Bias) are within ±15% (±20% for LLOQ).[1][2][4]
Mandatory Visualizations
Caption: Workflow for the LC-MS/MS analysis of Hippuric Acid.
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of hippuric acid in urine. The simple sample preparation protocol and the use of the stable isotope-labeled internal standard, Hippuric acid-¹⁵N, ensure high accuracy and precision, making this method well-suited for routine toxicological screening, clinical biomarker monitoring, and research applications. The validation data demonstrates that the method meets typical requirements for bioanalytical assays.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hippuric Acid-15N by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuric acid (N-benzoylglycine) is a normal constituent of urine and a key biomarker for exposure to toluene. The use of stable isotope-labeled internal standards, such as Hippuric acid-15N, is the gold standard for quantitative analysis by mass spectrometry, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation. This application note provides a detailed protocol for the analysis of this compound in biological matrices, such as plasma and urine, using gas chromatography-mass spectrometry (GC-MS). The methodology is based on stable isotope dilution, employing this compound as an internal standard for the quantification of endogenous hippuric acid.
Principle
This method involves the extraction of hippuric acid from a biological sample, followed by derivatization to increase its volatility for GC-MS analysis. A known amount of this compound is spiked into the sample prior to extraction, serving as an internal standard. The derivatized hippuric acid and its 15N-labeled counterpart are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by measuring the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of unlabeled hippuric acid and a constant concentration of this compound.
Experimental Protocols
Materials and Reagents
-
Hippuric acid (analytical standard)
-
This compound (≥98% isotopic purity)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or other suitable silylating agent
-
Pyridine (anhydrous)
-
Sodium sulfate (anhydrous)
-
Methanol (HPLC grade)
-
Deionized water
-
Biological matrix (e.g., urine, plasma)
Sample Preparation (Liquid-Liquid Extraction)
-
To a 2 mL microcentrifuge tube, add 500 µL of the biological sample (e.g., urine, plasma).
-
Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Acidify the sample to approximately pH 1-2 by adding 50 µL of 2M HCl.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 4-7) with another 1 mL of ethyl acetate and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.
Derivatization (Silylation)
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 60-70 °C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation
A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
GC Parameters (Typical)
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
MS Parameters (Typical)
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Mass-to-Charge Ratios for SIM Mode
For the quantitative analysis, specific ions for the trimethylsilyl (TMS) derivative of hippuric acid and its 15N-labeled internal standard are monitored. The molecular weight of the TMS derivative of hippuric acid is 251 g/mol . With the incorporation of a 15N atom, the molecular weight of the internal standard derivative will be 252 g/mol . The exact masses and fragmentation patterns should be confirmed by injecting a standard of the derivatized this compound.
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Hippuric Acid | TMS | 236 ([M-CH3]+) | 105 ([C6H5CO]+) |
| This compound | TMS | 237 ([M-CH3]+) | 105 ([C6H5CO]+) |
Note: The selection of quantifier and qualifier ions should be based on their abundance and specificity, determined from the mass spectrum of the derivatized standards.
Quantitative Data
Method validation should be performed to determine the linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes expected performance characteristics.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis by GC-MS.
Signaling Pathway Diagram
The analysis of this compound by GC-MS does not involve a biological signaling pathway. Instead, the process is a logical analytical workflow, as depicted in the diagram above.
Conclusion
The described GC-MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of hippuric acid in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research, toxicology studies, and drug development applications. Proper method validation is essential to ensure the reliability of the results.
Application Notes and Protocols for 1H and 15N NMR Spectroscopy of Hippuric Acid-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1H and 15N Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Hippuric acid-¹⁵N. This isotopically labeled compound serves as a valuable tool in various research and development settings, particularly in the fields of metabolic studies and drug development.[1][2] The incorporation of the stable isotope ¹⁵N allows for advanced NMR experiments that can elucidate molecular structure, dynamics, and interactions with high precision.[3]
Introduction to ¹⁵N Labeling in NMR Spectroscopy
Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen with a nuclear spin of 1/2. Unlike the more abundant ¹⁴N isotope, which has a nuclear spin of 1 and exhibits quadrupolar broadening that often leads to very broad and unobservable NMR signals, ¹⁵N provides sharp and well-resolved peaks. This property makes ¹⁵N-labeled compounds, such as Hippuric acid-¹⁵N, ideal for high-resolution NMR studies. In drug development, ¹⁵N labeling can be used to trace the metabolic fate of a compound, study drug-target interactions, and gain insights into reaction mechanisms.
Experimental Protocols
Sample Preparation
A carefully prepared sample is crucial for obtaining high-quality NMR data. The following protocol outlines the steps for preparing a sample of Hippuric acid-¹⁵N for both 1H and 15N NMR analysis.
Materials:
-
Hippuric acid-¹⁵N (≥98% isotopic purity)
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O) of high purity (≥99.8% D)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of Hippuric acid-¹⁵N for ¹H NMR and 20-50 mg for ¹⁵N or ¹H-¹⁵N HSQC experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which hippuric acid is soluble. DMSO-d₆ is a common choice due to its ability to dissolve a wide range of compounds and its high boiling point. D₂O can also be used, but the exchangeable amide and carboxylic acid protons will be replaced by deuterium.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the weighed Hippuric acid-¹⁵N.
-
Homogenization: Gently vortex the sample until the solid is completely dissolved. If necessary, gentle warming can be applied to aid dissolution, but ensure the sample is cooled to room temperature before transferring to the NMR tube.
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles or air bubbles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Diagram of the Experimental Workflow:
References
- 1. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
Application Notes and Protocols for the Sample Preparation of Hippuric Acid-¹⁵N in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuric acid, a metabolite of benzoic acid and glycine, is a significant biomarker for toluene exposure and is also studied in the context of renal function and certain metabolic disorders.[1] The use of stable isotope-labeled internal standards, such as hippuric acid-¹⁵N, is crucial for accurate quantification in complex biological matrices like plasma by correcting for matrix effects and variability in sample processing and instrument response.[2] This document provides detailed protocols for the preparation of plasma samples for the analysis of hippuric acid-¹⁵N using common and effective extraction techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Metabolic Pathway of Hippuric Acid
Hippuric acid is synthesized in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine.[1] This metabolic process is a key detoxification pathway for aromatic compounds.[1]
Caption: Metabolic pathway of hippuric acid formation.
Experimental Protocols
This section details three distinct methods for the extraction of hippuric acid-¹⁵N from plasma samples. The choice of method may depend on the desired level of sample cleanup, throughput requirements, and available laboratory equipment.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[3] Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping small molecules like hippuric acid in solution.[3][4]
Experimental Workflow: Protein Precipitation
Caption: Workflow for protein precipitation.
Detailed Steps:
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Spike the sample with the internal standard, hippuric acid-¹⁵N, to the desired concentration.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.[4][5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6] For acidic compounds like hippuric acid, acidification of the aqueous phase enhances partitioning into an organic solvent.[7]
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for liquid-liquid extraction.
Detailed Steps:
-
Aliquot 100 µL of plasma sample into a glass tube.
-
Add the internal standard, hippuric acid-¹⁵N.
-
Acidify the plasma sample by adding 10 µL of 1% formic acid.
-
Add 500 µL of ethyl acetate as the extraction solvent.[8]
-
Vortex the mixture for 2 minutes to facilitate the extraction of hippuric acid into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a higher degree of sample cleanup by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.[9] For an acidic compound like hippuric acid, a nonpolar or a weak anion exchange sorbent can be effective.[9][10]
Experimental Workflow: Solid-Phase Extraction
Caption: Workflow for solid-phase extraction.
Detailed Steps:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 100 µL of 2% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the hippuric acid-¹⁵N from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the different sample preparation methods for hippuric acid in plasma. The data is compiled from various studies and represents expected values. Actual results may vary depending on the specific LC-MS/MS system and analytical conditions.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | > 90% | 77.4 - 99.3%[11][12] | > 84.1%[12] |
| Matrix Effect | Potential for ion suppression[13] | Moderate | Minimal |
| Intra-day Precision (%RSD) | < 15% | 1.1 - 2.7%[7] | < 10% |
| Inter-day Precision (%RSD) | < 15% | 1.1 - 3.1%[7] | < 10% |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low | High |
Conclusion
The selection of an appropriate sample preparation method for hippuric acid-¹⁵N in plasma is a critical step in developing a robust and reliable bioanalytical assay. Protein precipitation offers a high-throughput and cost-effective solution, though it may be more susceptible to matrix effects. Liquid-liquid extraction provides a cleaner extract than PPT with good recovery. Solid-phase extraction yields the cleanest samples, minimizing matrix effects and thereby enhancing analytical sensitivity and accuracy, but at a higher cost and lower throughput. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs.
References
- 1. Hippuric acid - Wikipedia [en.wikipedia.org]
- 2. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Estimation of micro-extraction process hippuric acid for toluene exposure monitoring in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00019A [pubs.rsc.org]
- 8. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hippuric Acid-15N in Nutritional Metabolomics: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Hippuric acid-¹⁵N is a stable isotope-labeled form of hippuric acid, an endogenous metabolite that has garnered significant attention in the field of nutritional metabolomics. Its application is primarily centered on its use as a tracer to investigate metabolic pathways and as an internal standard for precise quantification of its unlabeled counterpart in biological matrices.[1]
Key Applications:
-
Tracer for Glycine Metabolism: Hippuric acid is synthesized in the liver and kidneys through the conjugation of benzoic acid and glycine. By administering ¹⁵N-labeled glycine and subsequently measuring the ¹⁵N enrichment in hippuric acid, researchers can study the intrahepatic dilution of glycine and gain insights into hepatic protein metabolism.[1] This is particularly valuable for understanding how diet and disease states affect amino acid utilization.
-
Biomarker for Gut Microbiome Activity: The benzoic acid precursor for hippuric acid synthesis is largely derived from the microbial metabolism of dietary polyphenols and aromatic amino acids like phenylalanine in the gut. Therefore, tracking the fate of ¹⁵N-labeled dietary precursors into hippuric acid can elucidate the complex interplay between diet, gut microbiota, and host metabolism.
-
Internal Standard for Quantitative Analysis: Due to its chemical similarity to endogenous hippuric acid, Hippuric acid-¹⁵N is an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its use corrects for variations in sample preparation and instrument response, leading to more accurate and reliable quantification of hippuric acid levels, which can be indicative of dietary intake of fruits, vegetables, and nuts.
The stability and non-radioactive nature of Hippuric acid-¹⁵N make it a safe and effective tool for human and animal nutritional studies, aiding in the discovery of biomarkers and the development of personalized nutrition strategies.
Experimental Protocols
Protocol 1: Quantification of Hippuric Acid in Human Urine using LC-MS/MS with Hippuric Acid-¹⁵N as an Internal Standard
This protocol describes the quantitative analysis of hippuric acid in human urine samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Hippuric acid-¹⁵N as an internal standard.
1. Materials and Reagents:
-
Hippuric acid (analytical standard)
-
Hippuric acid-¹⁵N (internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Human urine samples (stored at -80°C)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
2. Preparation of Standard and Internal Standard Solutions:
-
Hippuric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hippuric acid in 10 mL of 50:50 (v/v) acetonitrile:water.
-
Hippuric Acid-¹⁵N Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Hippuric acid-¹⁵N in 1 mL of 50:50 (v/v) acetonitrile:water.
-
Working IS Solution (10 µg/mL): Dilute the IS stock solution 1:100 with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the hippuric acid stock solution into a pooled urine matrix to achieve a concentration range of 0.1 to 100 µg/mL.
3. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Transfer 100 µL of each urine sample, calibration standard, and quality control sample to a microcentrifuge tube.
-
Add 10 µL of the working IS solution (10 µg/mL) to each tube.
-
Add 890 µL of 50:50 (v/v) acetonitrile:water to precipitate proteins and dilute the sample.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate hippuric acid from other urine components (e.g., 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Hippuric acid: m/z 178 -> 77
-
Hippuric acid-¹⁵N: m/z 179 -> 77
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of hippuric acid to Hippuric acid-¹⁵N against the concentration of the calibration standards.
-
Determine the concentration of hippuric acid in the urine samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vivo Tracer Study of Glycine Metabolism using ¹⁵N-Glycine and Analysis of ¹⁵N-Hippuric Acid
This protocol outlines a human in vivo study to trace the metabolic fate of glycine by administering ¹⁵N-glycine and measuring the isotopic enrichment in urinary hippuric acid.
1. Study Design and Participants:
-
Recruit healthy human volunteers.
-
Obtain informed consent and ethical approval.
-
Participants should maintain their regular diet but avoid foods particularly high in benzoic acid or polyphenols for 24 hours prior to and during the study.
-
Participants will fast overnight before the tracer administration.
2. Tracer Administration:
-
Collect a baseline (time 0) urine and blood sample.
-
Administer a single oral dose of ¹⁵N-glycine (e.g., 150 mg).
3. Sample Collection:
-
Collect all urine produced in timed intervals (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h) post-tracer administration.
-
Collect blood samples at corresponding time points into EDTA tubes. Centrifuge to separate plasma.
-
Record the volume of each urine collection.
-
Store all urine and plasma samples at -80°C until analysis.
4. Sample Preparation for ¹⁵N-Enrichment Analysis (Urine):
-
Thaw urine samples on ice.
-
Prepare samples as described in Protocol 1 (steps 3.2-3.8), omitting the addition of the Hippuric acid-¹⁵N internal standard for the enrichment analysis. An unlabeled hippuric acid can be used as a standard for retention time confirmation.
5. GC-MS Analysis for ¹⁵N-Enrichment:
-
Derivatization: The hippuric acid in the urine extract needs to be derivatized to make it volatile for GC-MS analysis. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Program: A temperature gradient to separate the derivatized hippuric acid.
-
MS Analysis:
-
Monitor the ion fragments for both unlabeled (¹⁴N) and labeled (¹⁵N) hippuric acid. The exact m/z will depend on the derivatization.
-
For the TMS derivative, monitor ions that contain the nitrogen atom to determine the isotopic enrichment.
-
6. Data Analysis:
-
Calculate the ¹⁵N enrichment in hippuric acid at each time point by determining the ratio of the peak area of the ¹⁵N-labeled fragment to the sum of the peak areas of the labeled and unlabeled fragments.
-
Plot the ¹⁵N enrichment in urinary hippuric acid over time to observe the kinetics of glycine incorporation.
Quantitative Data Summary
Table 1: Representative LC-MS/MS Quantitative Data for Hippuric Acid in Human Urine
| Sample ID | Peak Area (Hippuric Acid) | Peak Area (Hippuric Acid-¹⁵N IS) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Blank | 0 | 1,500,000 | 0.000 | 0.00 |
| Cal 1 | 15,000 | 1,480,000 | 0.010 | 0.1 |
| Cal 2 | 155,000 | 1,520,000 | 0.102 | 1.0 |
| Cal 3 | 1,600,000 | 1,490,000 | 1.074 | 10.0 |
| Cal 4 | 15,800,000 | 1,510,000 | 10.464 | 100.0 |
| QC Low | 76,000 | 1,530,000 | 0.050 | 0.5 |
| QC Mid | 7,450,000 | 1,495,000 | 4.983 | 50.0 |
| QC High | 13,500,000 | 1,505,000 | 8.970 | 90.0 |
| Subject A | 4,500,000 | 1,510,000 | 2.980 | 29.8 |
| Subject B | 8,200,000 | 1,480,000 | 5.541 | 55.4 |
Note: This table presents illustrative data. Actual values will vary based on instrumentation and sample characteristics.
Table 2: ¹⁵N Enrichment in Urinary Hippuric Acid Following an Oral Dose of ¹⁵N-Glycine
| Time Interval (hours) | ¹⁵N Isotopic Enrichment (%) in Hippuric Acid |
| 0 (Baseline) | 0.37 (Natural Abundance) |
| 0 - 2 | 8.5 |
| 2 - 4 | 12.3 |
| 4 - 8 | 9.8 |
| 8 - 12 | 6.2 |
| 12 - 24 | 2.5 |
Note: This table presents hypothetical data from a tracer study to illustrate the expected trend of ¹⁵N incorporation and clearance. Postabsorptive plasma hippurate levels in healthy individuals have been reported to range from 1.2 to 10.5 µM.[1] After a bolus dose of [¹⁵N]glycine, the tracer appears in plasma hippurate, and its enrichment becomes indistinguishable from that of glycine after about 20 minutes.[1]
Visualizations
Caption: Workflow for quantifying urinary hippuric acid using LC-MS/MS.
Caption: Metabolic pathway of hippuric acid formation from dietary sources.
References
Application Note: Monitoring Occupational Exposure to Toluene using Hippuric Acid-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toluene, a widely used industrial solvent found in paints, thinners, adhesives, and other products, poses a significant occupational health risk.[1] Chronic exposure to toluene can lead to neurological, renal, and developmental toxicity.[1][2] Therefore, monitoring the exposure of workers to toluene is crucial for ensuring workplace safety. Biological monitoring provides a measure of the internal dose of a chemical and is a valuable tool for assessing occupational exposure. Hippuric acid, a metabolite of toluene, is a commonly used biomarker for this purpose.[3][4] This application note describes a robust and sensitive method for the quantitative analysis of urinary hippuric acid, employing a stable isotope-labeled internal standard, Hippuric acid-¹⁵N, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis in complex biological matrices like urine, as it effectively compensates for variations in sample preparation and matrix effects.
Toluene Metabolism and Occupational Exposure Limits
Upon inhalation or dermal absorption, toluene is primarily metabolized in the liver.[2][5] The main metabolic pathway involves the oxidation of the methyl group to form benzyl alcohol, which is further oxidized to benzaldehyde and then to benzoic acid.[5] Benzoic acid is subsequently conjugated with the amino acid glycine to form hippuric acid (N-benzoylglycine), which is then excreted in the urine.[3][5][6] A minor pathway involves ring hydroxylation to form cresols.[5]
Various regulatory agencies have established occupational exposure limits (OELs) for toluene to protect workers. These limits are typically expressed as a time-weighted average (TWA) concentration for a standard workday.
| Regulatory Body | Exposure Limit (8-hour TWA) | Short-Term Exposure Limit (STEL) | Ceiling Limit |
| OSHA (PEL) | 200 ppm | - | 300 ppm |
| NIOSH (REL) | 100 ppm (375 mg/m³)[1][7] | 150 ppm (560 mg/m³)[1][7] | - |
| ACGIH (TLV) | 20 ppm (75 mg/m³)[1] | - | - |
| Cal/OSHA (PEL) | 10 ppm (37 mg/m³)[8] | 150 ppm (560 mg/m³)[8] | 500 ppm[8] |
The American Conference of Governmental Industrial Hygienists (ACGIH) has also established a Biological Exposure Index (BEI®) for hippuric acid in urine of 1.6 g/g creatinine collected at the end of a work shift.[9]
Quantitative Analysis of Urinary Hippuric Acid
Several analytical methods are available for the quantification of hippuric acid in urine, including colorimetric assays and high-performance liquid chromatography (HPLC).[4][10][11][12][13] While colorimetric methods are simple and cost-effective, they can lack specificity. HPLC methods offer better specificity, and when coupled with tandem mass spectrometry (LC-MS/MS), provide high sensitivity and selectivity, making it the preferred method for accurate biomonitoring.[7] The use of a stable isotope-labeled internal standard, such as Hippuric acid-¹⁵N, is crucial for correcting analytical variability. Since hippuric acid is an endogenous compound, the use of a labeled standard allows for accurate quantification against the natural background levels.
A study on the analysis of xylene metabolites (methylhippuric acids) highlighted the advantages of using ¹³C or ¹⁵N labeled standards over deuterated (²H) standards, as the latter can sometimes exhibit different chromatographic behavior, leading to quantification bias. Another study successfully employed ¹³C₆-labeled hippuric acid as a surrogate standard for quantifying endogenous hippuric acid in monkey urine using LC-MS/MS, demonstrating the effectiveness of this approach.[5][10]
Experimental Protocol: Quantification of Urinary Hippuric Acid using LC-MS/MS with Hippuric Acid-¹⁵N Internal Standard
This protocol describes the determination of hippuric acid in urine samples using a stable isotope dilution method with LC-MS/MS.
1. Principle
Urine samples are spiked with a known amount of Hippuric acid-¹⁵N, which serves as an internal standard. The samples undergo a simple dilution and protein precipitation step. The supernatant is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The concentration of hippuric acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
2. Reagents and Materials
-
Hippuric acid (analytical standard)
-
Hippuric acid-¹⁵N (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control urine (from non-exposed individuals)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
3. Sample Collection and Preparation
-
Collect end-of-shift urine samples in polyethylene bottles.[9]
-
Store samples at -20°C until analysis.
-
Thaw urine samples and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 5 minutes to remove any particulate matter.
-
In a microcentrifuge tube, add 100 µL of the urine supernatant.
-
Add 10 µL of the Hippuric acid-¹⁵N internal standard solution (e.g., 10 µg/mL in methanol).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate hippuric acid from other urine components (e.g., 5% B for 0.5 min, then ramp to 95% B over 3 min, hold for 1 min, and re-equilibrate at 5% B for 1.5 min).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hippuric acid: Precursor ion (m/z) 178.1 → Product ion (m/z) 77.0
-
Hippuric acid-¹⁵N: Precursor ion (m/z) 179.1 → Product ion (m/z) 77.0
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature according to the specific instrument used.
-
5. Calibration and Quality Control
-
Prepare a stock solution of hippuric acid in methanol.
-
Prepare a series of calibration standards by spiking control urine with known concentrations of hippuric acid (e.g., ranging from 0.1 to 100 µg/mL).
-
Process the calibration standards and quality control (QC) samples (at low, medium, and high concentrations) in the same manner as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of hippuric acid to Hippuric acid-¹⁵N against the concentration of hippuric acid.
-
The concentration of hippuric acid in the unknown samples is then calculated from the calibration curve.
-
To account for variations in urine dilution, it is recommended to also measure creatinine concentration and express the results as g of hippuric acid per g of creatinine.[9]
Data Presentation
The following tables summarize quantitative data from studies on toluene-exposed workers.
Table 1: Urinary Hippuric Acid Concentrations in Exposed and Non-Exposed Individuals
| Study Population | Mean Hippuric Acid Concentration (g/g creatinine) | Reference |
| Batik Workers (Exposed) | 0.42 | [14] |
| Control Group (Non-Exposed) | 0.39 | [14] |
| Workers with Low Toluene Exposure (15.3-31.4 ppm) | Correlated with air concentration (r=0.58) | [15][16] |
| Non-Exposed Adults (Normal Range) | 0.7 (approx.) | [9] |
| Tentative Maximum Permissible Value | 2.5 | [9] |
| Expected level at 100 ppm Toluene Exposure | 5.0 (approx.) | [9] |
Table 2: Analytical Method Performance for Hippuric Acid Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Colorimetric Assay | 1.8 mg/L | 6 mg/L | 90.5 - 100.1 | [11][12] |
| HPLC-PDAD | - | - | 101.9 | |
| LC-MS/MS (Magnetic SPE) | 89 ng/L | 300 ng/L | - | [11] |
Visualizations
Caption: Metabolic pathway of toluene to hippuric acid.
Caption: Experimental workflow for urinary hippuric acid analysis.
References
- 1. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. cdc.gov [cdc.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction of the toluene exposure biomarkers hippuric acid and methylhippuric acid using a magnetic molecularly imprinted polymer, and their quantitation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fast and accurate colorimetric assay for quantifying hippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid determination of hippuric acid as an exposure biomarker of toluene using a colorimetric assay and comparison with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of Hippuric Acid-15N in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Hippuric acid-15N in urine via LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound in urine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, interfering compounds in the sample matrix. In urine, these interferences can include salts, urea, and other endogenous metabolites.[1][2] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[1][2][3]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis.[2] Because a SIL-IS, such as this compound, has nearly identical physicochemical properties to the analyte (Hippuric acid), it co-elutes and experiences similar matrix effects.[1][4] This allows for the correction of signal variability, leading to more accurate and precise quantification. Using 13C or 15N labeled standards is often preferred over deuterium (2H) labeled standards, as deuterium labeling can sometimes cause a chromatographic shift, leading to differential matrix effects between the analyte and the internal standard.[1][2][4]
Q3: Since hippuric acid is an endogenous compound in urine, how can I accurately create a calibration curve?
A3: Due to the natural presence of hippuric acid in urine, creating a blank matrix for a standard curve is not feasible.[5][6][7] The recommended approach is to use surrogate standards, such as 13C6-labeled hippuric acid, to construct the calibration curve.[5][6] This allows for accurate quantification of the endogenous hippuric acid by using a compound that is chemically identical but mass-distinct.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | Matrix interference affecting chromatography.[5][8] | - Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, and flow rate to improve separation from interfering matrix components.[3][9] - Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) to remove interfering compounds.[1][3] |
| High Variability in Results Between Replicates | Inconsistent matrix effects.[10] | - Use a Co-eluting SIL-IS: Ensure your internal standard (e.g., this compound) co-elutes perfectly with your analyte. As mentioned, 13C or 15N labels are preferable to deuterium.[1][2][4] - Improve Sample Homogenization: Ensure urine samples are thoroughly mixed before aliquoting. |
| Low Analyte Recovery | Ion suppression or inefficient extraction.[10] | - Evaluate Sample Preparation: Test different sample preparation methods like "dilute-and-shoot," Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE) to find the one that minimizes matrix effects and maximizes recovery.[3][9][11] - Post-Column Infusion: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram and adjust the chromatography to move the analyte peak to a cleaner region.[7][9] |
| Signal Suppression Observed | Co-elution of matrix components that compete for ionization.[1][2] | - Dilute the Sample: A simple "dilute-and-shoot" approach can effectively reduce the concentration of interfering matrix components.[9][11] - Enhance Sample Cleanup: Employ Solid-Phase Extraction (SPE) to specifically remove classes of interfering compounds.[1][2] |
| Inaccurate Quantification Compared to Reference Method | Inadequate compensation for matrix effects. | - Matrix-Matched Calibrators: Prepare calibration standards in a surrogate matrix (e.g., synthetic urine) or a pooled urine sample that has been characterized for its endogenous hippuric acid concentration.[3][12] - Verify Internal Standard Performance: Confirm that the internal standard response is stable across all samples and that it co-elutes with the analyte. |
Experimental Protocols
Protocol 1: "Dilute-and-Shoot" Sample Preparation
This is a rapid method suitable for initial screening or when matrix effects are determined to be minimal.
-
Thaw frozen urine samples, if applicable.[13]
-
Vortex the urine sample to ensure homogeneity.
-
Perform a creatinine determination on an aliquot of the urine.[12][13]
-
Dilute 1 volume of urine with 4 volumes of distilled water or initial mobile phase.[13]
-
Add the this compound internal standard to the diluted sample.
-
Vortex the sample again.
-
Centrifuge the sample to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Matrix Removal
This method provides a more thorough cleanup of the urine matrix.[1]
-
Sample Pre-treatment: Dilute 250 µL of urine with 1550 µL of aqueous ammonium acetate buffer (pH 9.0).[1] Add the this compound internal standard.
-
SPE Plate Conditioning: Condition a mixed-mode strong anion exchange 96-well SPE plate (e.g., Evolute AX Express, 60 mg) with 1 mL of methanol.[1]
-
Equilibration: Equilibrate the SPE plate with 1 mL of ammonium acetate buffer (pH 9.0).[1]
-
Sample Loading: Load the pre-treated urine sample onto the SPE plate.[1]
-
Washing:
-
Elution:
-
Evaporation: Evaporate the combined eluents to dryness under a stream of nitrogen at 60°C.[1]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 500 µL of 15 mM aqueous ammonium acetate, pH 6.8) before LC-MS/MS analysis.[1]
Visualizations
Caption: Experimental workflow for this compound quantification in urine.
Caption: Troubleshooting logic for matrix effects in this compound analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. longdom.org [longdom.org]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdc.gov [cdc.gov]
- 13. cdc.gov [cdc.gov]
Technical Support Center: Ion Suppression of Hippuric Acid-¹⁵N in ESI-MS
Welcome to the Technical Support Center for troubleshooting ion suppression of the Hippuric acid-¹⁵N signal in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and mitigate ion suppression issues during their experiments.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving ion suppression affecting your Hippuric acid-¹⁵N signal.
Issue: Low or inconsistent signal intensity for Hippuric acid-¹⁵N.
Question: My Hippuric acid-¹⁵N internal standard signal is unexpectedly low or varies significantly between injections. What steps should I take to troubleshoot this?
Answer: A low or inconsistent signal for your stable isotope-labeled internal standard (SIL-IS), such as Hippuric acid-¹⁵N, is a common indicator of ion suppression. Follow this workflow to identify the root cause and implement a solution.
Detailed Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This is a crucial first step to visualize the regions of ion suppression in your chromatogram.[1][2] A continuous infusion of a standard solution of Hippuric acid-¹⁵N post-column while injecting a blank matrix extract will reveal drops in the baseline signal, indicating retention times where matrix components are causing suppression.
-
Analyze the Suppression Profile:
-
Identify Suppression Zones: Observe the chromatogram from the post-column infusion experiment to pinpoint the retention times where the Hippuric acid-¹⁵N signal is suppressed.
-
Check for Co-elution: Determine if the retention time of your analyte (unlabeled Hippuric acid) and the Hippuric acid-¹⁵N internal standard falls within these suppression zones.
-
-
Implement Remediation Strategies: Based on your findings, choose one or more of the following strategies:
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Modify Chromatographic Conditions: Adjusting the liquid chromatography (LC) method is often the most effective way to separate the analyte and internal standard from the interfering matrix components.[3]
-
Change Gradient: Alter the mobile phase gradient to shift the elution of Hippuric acid and its internal standard to a region with less ion suppression.
-
Change Column: Use a column with a different stationary phase to achieve better separation from matrix interferences.
-
-
Improve Sample Preparation: Reducing the concentration of matrix components before injection can significantly decrease ion suppression.[4][5]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts compared to protein precipitation.
-
Protein Precipitation (PPT): A simpler method, but may be less effective at removing all sources of ion suppression.
-
-
Dilute the Sample: If the concentration of Hippuric acid is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. One study found that effective sample dilution can reduce the matrix effect in urine to a negligible level.[6]
-
Optimize Ion Source Parameters: While less effective than chromatographic or sample preparation changes, optimizing ESI source parameters such as gas flows, temperatures, and voltages may offer some improvement.
-
-
Verify the Solution: After implementing a remediation strategy, repeat the post-column infusion experiment with a blank matrix extract to confirm that the ion suppression at the retention time of your analyte has been eliminated or significantly reduced.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why does it affect my Hippuric acid-¹⁵N signal?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[3][7] This leads to a decreased signal intensity. Even though Hippuric acid-¹⁵N is a stable isotope-labeled internal standard, it can still be affected by ion suppression. The co-eluting matrix components compete with the analyte and its internal standard for ionization in the ESI source.
References
- 1. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Hippuric Acid-15N by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Hippuric acid-15N.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for monitoring Hippuric acid and this compound?
A1: For optimal sensitivity and specificity, it is recommended to use Multiple Reaction Monitoring (MRM) in negative ionization mode. The suggested transitions are summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Hippuric Acid | 178.1 | 77.0 | Negative |
| This compound | 179.1 | 77.0 | Negative |
| Hippuric acid-13C6 | 184.1 | 83.0 | Negative |
Note: The product ion for this compound remains the same as the unlabeled compound because the 15N isotope is part of the glycine moiety, which is lost during fragmentation. The primary fragment observed is the benzoate ion.
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for Hippuric acid analysis?
A2: Both ESI and APCI can be used for the analysis of hippuric acid. However, APCI in negative ion mode has been reported to provide excellent sensitivity for the detection of hippuric acid.[1] The choice between ESI and APCI may depend on the specific LC conditions and the matrix of the sample. It is advisable to test both sources during method development to determine the optimal choice for your specific application.
Q3: What type of internal standard should I use for the quantification of Hippuric acid?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte. For the analysis of hippuric acid, this compound or Hippuric acid-13C6 are excellent choices.[1] These internal standards have very similar chemical and physical properties to the analyte, and they co-elute chromatographically, which helps to accurately compensate for variations in sample preparation, injection volume, and matrix effects.
Q4: What are the typical chromatographic conditions for the separation of Hippuric acid?
A4: A reversed-phase C18 column is commonly used for the separation of hippuric acid. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed. The use of formic acid in the mobile phase helps to improve peak shape and ionization efficiency.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte's pKa. 3. Column Contamination or Degradation: Build-up of matrix components or degradation of the stationary phase. 4. Secondary Interactions: Analyte interacting with active sites on the column or in the flow path. 5. Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase. | 1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH. For acidic compounds like hippuric acid, a lower pH (e.g., with 0.1% formic acid) is generally preferred. 3. Flush the column with a strong solvent or replace the column if necessary. 4. Use a column with better end-capping or add a competing agent to the mobile phase. 5. Prepare samples in a solvent that is similar in composition to the initial mobile phase. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase. 2. Fluctuations in Column Temperature: Lack of a stable column oven temperature. 3. Column Equilibration Issues: Insufficient time for the column to equilibrate between injections. 4. Pump Malfunction: Inconsistent flow rate from the LC pump. | 1. Prepare fresh mobile phases daily and keep the solvent bottles capped. 2. Use a column oven and ensure a stable operating temperature. 3. Increase the equilibration time in the gradient program. 4. Check the pump for leaks and perform routine maintenance. |
| Low Sensitivity/Poor Signal Intensity | 1. Suboptimal Ion Source Parameters: Incorrect settings for gas flows, temperatures, or voltages. 2. Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix interfere with the ionization of the analyte. 3. Inefficient Ionization: The chosen ionization mode or source is not optimal for the analyte. 4. Dirty Ion Source or Mass Spectrometer Optics: Contamination can reduce ion transmission. | 1. Optimize ion source parameters (e.g., nebulizer gas, drying gas, capillary voltage, source temperature) by infusing a standard solution of hippuric acid. 2. Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). Diluting the sample can also mitigate matrix effects. 3. Test different ionization sources (ESI vs. APCI) and polarities (positive vs. negative). 4. Clean the ion source and mass spectrometer optics according to the manufacturer's recommendations. |
| High Background Noise | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives. 2. LC System Contamination: Contaminants leaching from tubing, fittings, or the autosampler. 3. In-source Fragmentation or Adduct Formation: Unwanted fragmentation or formation of adducts in the ion source. | 1. Use high-purity, LC-MS grade solvents and additives. 2. Flush the LC system with a series of strong and weak solvents. 3. Optimize ion source conditions to minimize in-source fragmentation. Consider using a mobile phase modifier that reduces adduct formation. |
Experimental Protocol: Optimizing LC-MS/MS Parameters for this compound
This protocol outlines the key steps for developing and optimizing an LC-MS/MS method for the quantification of hippuric acid using this compound as an internal standard.
1. Standard Preparation:
-
Prepare a stock solution of Hippuric acid and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve over the desired concentration range.
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Prepare quality control (QC) samples at low, medium, and high concentrations.
2. Mass Spectrometer Tuning and Optimization:
-
Infuse a standard solution of Hippuric acid (e.g., 1 µg/mL) directly into the mass spectrometer to optimize the precursor ion and identify the major product ions.
-
Perform a product ion scan to determine the most abundant and stable fragment ion. For hippuric acid, this is typically m/z 77.
-
Optimize the collision energy (CE) and other MS parameters (e.g., declustering potential, cell exit potential) to maximize the signal of the selected product ion.
-
Repeat the process for this compound to confirm the precursor ion (m/z 179.1) and optimize its fragmentation parameters.
3. Liquid Chromatography Method Development:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient elution program to achieve good peak shape and separation from potential interferences. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for a 2.1 mm ID column.
-
Column Temperature: Maintain a constant temperature, for example, 40°C.
-
Injection Volume: Typically 1-10 µL.
4. Sample Preparation:
-
For biological samples such as urine, a simple "dilute and shoot" approach is often sufficient.[1]
-
Dilute the urine sample with the initial mobile phase (e.g., 1:10 or 1:20 v/v).
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Add the internal standard (this compound) to all samples, calibrators, and QCs at a fixed concentration.
-
Centrifuge the samples to remove any particulates before transferring the supernatant to an autosampler vial.
5. Method Validation:
-
Once the method is optimized, perform a validation study to assess its performance characteristics, including:
-
Linearity and range
-
Accuracy and precision
-
Selectivity and specificity
-
Matrix effect
-
Stability of the analyte in the matrix and in processed samples.
-
Workflow for LC-MS/MS Parameter Optimization
Caption: Workflow for optimizing LC-MS/MS parameters for this compound analysis.
References
Technical Support Center: Isotopic Exchange and Other Issues with 15N-Labeled Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 15N-labeled internal standards in their analytical experiments. While 15N-labeled standards are generally more stable than their deuterium-labeled counterparts, several issues can still arise, leading to inaccurate quantification. This guide will help you identify and resolve these common problems.
Frequently Asked Questions (FAQs)
Q1: My analytical results are inconsistent, and I suspect an issue with my 15N-labeled internal standard. What are the common problems I should investigate?
A1: While direct isotopic back-exchange is rare with 15N-labeled standards due to the stability of the carbon-nitrogen bonds, other issues can lead to analytical variability. Here are the primary areas to investigate:
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Incomplete Isotopic Labeling: The 15N-labeled internal standard may not have the stated isotopic purity. This can result in a higher-than-expected response for the unlabeled analyte, leading to an overestimation of its concentration.
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Metabolic Scrambling: In biological systems, the 15N label from an internal standard (especially amino acids) can be metabolically incorporated into other molecules, including the analyte of interest. This can artificially increase the analyte signal and lead to inaccurate quantification.
-
Enzymatic or Chemical Degradation: The 15N-labeled internal standard might not be as stable as the analyte under certain sample processing or storage conditions. This can lead to a loss of the internal standard and an underestimation of the analyte concentration.
-
Cross-Contamination: The unlabeled analyte may be present as an impurity in the 15N-labeled internal standard solution, or vice-versa.
Q2: How can I determine if my 15N-labeled internal standard has incomplete labeling?
A2: Assessing the isotopic purity of your 15N-labeled internal standard is a critical first step in troubleshooting. You can perform the following experiment:
Experimental Protocol: Assessment of Isotopic Purity
-
Prepare a High-Concentration Solution: Dissolve the 15N-labeled internal standard in an appropriate solvent to achieve a high concentration that will provide a strong signal in the mass spectrometer.
-
Mass Spectrometric Analysis: Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.
-
Acquire Full Scan Mass Spectra: Obtain high-resolution full scan mass spectra of the internal standard.
-
Examine the Isotopic Cluster: Analyze the isotopic distribution of the molecular ion. A pure, fully labeled standard will show a primary peak corresponding to the 15N-labeled molecule and smaller peaks for naturally occurring isotopes of other elements (e.g., 13C).
-
Calculate Isotopic Purity: Compare the observed isotopic pattern with the theoretical pattern for a 100% enriched standard. The presence of a significant peak at the mass of the unlabeled analyte indicates incomplete labeling. The isotopic purity can be calculated using the relative intensities of the labeled and unlabeled peaks.
Quantitative Data Summary: Impact of Incomplete Labeling
The following table illustrates how incomplete isotopic labeling of a 15N-labeled internal standard can affect the calculated concentration of the analyte.
| Stated Isotopic Purity of 15N-IS | Actual Isotopic Purity of 15N-IS | Contribution of Unlabeled Analyte from IS | Calculated Analyte Concentration (True Value = 100 ng/mL) | % Error |
| 99.9% | 99.0% | 1.0% | 101.0 ng/mL | +1.0% |
| 99.9% | 98.0% | 2.0% | 102.0 ng/mL | +2.0% |
| 99.9% | 95.0% | 5.0% | 105.1 ng/mL | +5.1% |
Q3: I am working with a 15N-labeled amino acid as an internal standard in cell culture experiments and observe unexpected signal enhancement for my analyte. Could this be metabolic scrambling?
A3: Yes, metabolic scrambling is a likely cause, especially in experiments involving living cells or organisms. The cells can metabolize the 15N-labeled amino acid and incorporate the 15N isotope into newly synthesized amino acids and proteins, including your analyte if it is a peptide or protein.
Experimental Protocol: Evaluation of Metabolic Scrambling
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Blank Matrix Experiment: Culture cells in a medium containing the 15N-labeled internal standard but without the unlabeled analyte.
-
Sample Preparation: After a suitable incubation period, harvest the cells and perform your standard sample preparation protocol.
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LC-MS/MS Analysis: Analyze the sample using your established LC-MS/MS method, monitoring for the mass transition of the analyte.
-
Data Analysis: The presence of a peak for the analyte in this "blank" sample indicates that the 15N label from the internal standard has been incorporated into the analyte through metabolic pathways.
Troubleshooting Workflow for Metabolic Scrambling
Caption: Troubleshooting workflow for identifying metabolic scrambling.
Q4: My internal standard response is decreasing over time during sample preparation. How can I assess the stability of my 15N-labeled internal standard?
A4: It is crucial to evaluate the stability of your 15N-labeled internal standard under the same conditions as your analyte.
Experimental Protocol: 15N-Labeled Internal Standard Stability Assessment
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Prepare QC Samples: Spike a known concentration of the 15N-labeled internal standard into a blank matrix.
-
Expose to Experimental Conditions: Subject these QC samples to the various steps of your sample preparation procedure (e.g., different pH values, temperatures, and incubation times).
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Analyze at Time Points: Analyze the QC samples at different time points throughout the sample preparation process.
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Compare with Control: Compare the response of the internal standard in the treated samples to a control sample that was freshly prepared and not subjected to the experimental conditions. A significant decrease in the response indicates instability.
Logical Diagram for Stability Issues
Caption: Logic for diagnosing 15N-IS instability.
Quantitative Data Summary: Effect of 15N-IS Degradation on Analyte Quantification
| Sample Preparation Time | % Degradation of 15N-IS | Calculated Analyte Concentration (True Value = 50 ng/mL) | % Error |
| 0 hours | 0% | 50.0 ng/mL | 0% |
| 2 hours | 10% | 45.0 ng/mL | -10% |
| 4 hours | 25% | 37.5 ng/mL | -25% |
| 8 hours | 50% | 25.0 ng/mL | -50% |
Technical Support Center: In-Source Fragmentation of Hippuric Acid-¹⁵N
Welcome to the technical support center for the analysis of Hippuric Acid-¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting issues related to in-source fragmentation during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation?
A1: In-source fragmentation (ISF) is a phenomenon where precursor ions fragment into product ions within the ion source or the interface region of a mass spectrometer, prior to isolation in the mass analyzer. This can be influenced by the settings of the declustering potential (DP) or fragmentor voltage. While sometimes undesirable, it can also be utilized for analysis.
Q2: What is the expected molecular weight of Hippuric Acid-¹⁵N?
A2: The monoisotopic mass of unlabeled hippuric acid (C₉H₉NO₃) is approximately 179.058 g/mol . With the incorporation of a single ¹⁵N atom, the expected monoisotopic mass of Hippuric Acid-¹⁵N (C₉H₉¹⁵NO₃) is approximately 180.055 g/mol .
Q3: What are the common fragment ions observed for hippuric acid?
A3: The primary fragmentation of hippuric acid involves the cleavage of the amide bond. For Hippuric Acid-¹⁵N, this would result in a benzoyl cation fragment (C₇H₅O⁺) with a mass-to-charge ratio (m/z) of 105.03, and a glycine-¹⁵N fragment. The deprotonated molecule is often observed in negative ion mode.
Q4: Can in-source fragmentation affect quantification?
A4: Yes, significant and variable in-source fragmentation can lead to an underestimation of the precursor ion concentration and an overestimation of fragment ion intensities, potentially impacting the accuracy and precision of quantitative analyses.[1][2] Consistent control over ion source conditions is crucial for reliable quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Hippuric Acid-¹⁵N, with a focus on in-source fragmentation.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peak at m/z 105.03 in the precursor ion scan | In-source fragmentation of Hippuric Acid-¹⁵N. | - Optimize Ion Source Parameters: Gradually decrease the declustering potential (DP), cone voltage, or fragmentor voltage to reduce the energy in the ion source. - Adjust Source Temperature: Higher source temperatures can sometimes promote fragmentation. Experiment with lowering the temperature to find an optimal balance between desolvation and minimizing fragmentation.[1] - Check Mobile Phase Composition: Ensure the mobile phase pH and solvent composition are appropriate and consistent, as they can influence ionization efficiency and ion stability. |
| Low intensity of the [M+H]⁺ or [M-H]⁻ precursor ion for Hippuric Acid-¹⁵N | Excessive in-source fragmentation. | - Follow the steps above to reduce the energy in the ion source. - Infuse a standard solution: Directly infuse a solution of Hippuric Acid-¹⁵N to optimize MS parameters without chromatographic variability. - Review Compound Stability: Ensure the analyte is stable under the chosen LC and MS conditions. |
| High variability in analytical results | Inconsistent in-source fragmentation between samples and standards. | - Ensure Consistent Matrix: Matrix effects can influence ionization and fragmentation. Use a stable isotope-labeled internal standard and matrix-matched calibration standards where possible. - Systematic LC-MS Maintenance: Regularly clean the ion source to prevent contamination that can lead to inconsistent ionization conditions. - Check for Carryover: Inject a blank after a high concentration sample to ensure no carryover is affecting subsequent analyses. |
| Presence of unexpected adducts or fragment ions | Complex sample matrix or suboptimal ionization conditions. | - Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up complex samples and remove interfering matrix components.[3] - Modify Mobile Phase: The addition of modifiers like formic acid (positive mode) or ammonium hydroxide (negative mode) can aid in forming the desired precursor ion and reduce unwanted adducts. |
Experimental Protocols
Below is a general experimental protocol for the LC-MS/MS analysis of Hippuric Acid-¹⁵N. Optimization will be required for specific instrumentation and sample matrices.
Sample Preparation (Urine)
-
Thaw urine samples to room temperature and vortex to mix.
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Centrifuge the samples at 10,000 x g for 10 minutes to pellet particulates.
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Dilute the supernatant 1:10 with a solution of 50:50 methanol:water containing an appropriate internal standard.
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Vortex the diluted samples and transfer to autosampler vials for analysis.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS)
The following are starting parameters for a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Hippuric Acid-¹⁵N | 181.06 ([M+H]⁺) / 179.05 ([M-H]⁻) | 105.03 | 15-25 | 20-40 |
| Hippuric Acid-¹⁵N | 181.06 ([M+H]⁺) / 179.05 ([M-H]⁻) | 77.04 | 25-35 | 20-40 |
Note: Collision energy and declustering potential are instrument-dependent and require optimization.
In-Source Fragmentation Pathway of Hippuric Acid-¹⁵N
The following diagram illustrates the primary in-source fragmentation pathway of Hippuric Acid-¹⁵N.
Caption: In-source fragmentation of protonated Hippuric Acid-¹⁵N.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
Technical Support Center: Chromatography of Hippuric Acid-15N
Welcome to the technical support center for the chromatographic analysis of Hippuric acid-15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their experiments.
Troubleshooting Guide: Improving Peak Shape for this compound
Poor peak shape, particularly peak tailing, is a common issue in the analysis of acidic compounds like hippuric acid. The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase.[1][2][3] For hippuric acid, a carboxylic acid, this frequently involves interactions with residual silanol groups on silica-based columns.[1][3] The following table summarizes common problems, their potential causes, and recommended solutions to improve the peak asymmetry of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: The acidic silanol groups on the silica backbone of the column can interact with the hippuric acid, causing tailing.[1][2][3] | Lower Mobile Phase pH: Operate the mobile phase at a pH at least 2 units below the pKa of hippuric acid (~3.6).[4] This ensures the hippuric acid is in its neutral form and minimizes interactions with silanols. Adding 0.1% formic acid or acetic acid to the mobile phase is a common practice.[4][5][6][7] |
| Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of hippuric acid, a mixed population of ionized and non-ionized molecules will exist, leading to poor peak shape.[2][4] | Use a Buffered Mobile Phase: Employ a buffer such as ammonium formate to maintain a consistent and optimal pH throughout the analysis.[7] | |
| Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][8] | Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, column overload was the likely cause. | |
| Peak Fronting | Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel too quickly at the head of the column.[3] | Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. |
| Split Peaks | Column Bed Deformation: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[8][9] | Use a Guard Column: A guard column can protect the analytical column from particulate matter and pressure shocks. If the problem persists, the analytical column may need to be replaced. |
| Partially Blocked Frit: Contaminants from the sample or system can block the inlet frit of the column.[8][9] | Filter Samples and Mobile Phases: Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter before use. An in-line filter can also be installed before the column. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
This protocol describes how to optimize the mobile phase to reduce peak tailing for this compound analysis on a C18 column.
Objective: To achieve a symmetric peak for this compound (Asymmetry factor between 0.9 and 1.2).
Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or acetic acid)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[10]
-
HPLC system with UV or Mass Spectrometric detection
Procedure:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water for a 0.1% formic acid solution. This will lower the pH to approximately 2.8.[7]
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Prepare Sample: Dissolve this compound standard in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a final concentration of 10 µg/mL.
-
Set up HPLC Conditions:
-
Equilibrate the Column: Flush the column with the initial mobile phase conditions for at least 15-20 minutes.
-
Inject the Sample: Inject the prepared this compound standard.
-
Evaluate Peak Shape: Measure the asymmetry factor of the resulting peak. If tailing is still observed, consider increasing the acid concentration slightly or switching to a different acidifier like trifluoroacetic acid (TFA), though TFA can cause ion suppression in MS detection.[6]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with an acidic mobile phase?
A1: While an acidic mobile phase is crucial, other factors can contribute to peak tailing.[1][2][3] Check for the following:
-
Secondary Interactions with Metal Contamination: Trace metals in the HPLC system (e.g., stainless steel frits, tubing) can interact with your analyte. Consider using a column with a PEEK lining or adding a small amount of a chelating agent to the mobile phase.
-
Column Age and Contamination: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active silanol sites. Try flushing the column with a strong solvent or replacing it if it's old.
-
Extra-column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause band broadening that may appear as tailing. Ensure connections are made with minimal tubing length and appropriate internal diameter.
Q2: What type of column is best for this compound analysis?
A2: A standard C8 or C18 reversed-phase column is generally effective for analyzing hippuric acid.[10] A shorter C8 column may provide a faster analysis time.[10] For problematic tailing, consider a column with a highly deactivated stationary phase or one that is "end-capped" to minimize the number of free silanol groups.[1]
Q3: Will this compound behave differently from unlabeled hippuric acid in chromatography?
A3: The isotopic label (15N) should not significantly alter the chromatographic behavior of hippuric acid. The retention time and peak shape should be nearly identical to the unlabeled compound under the same conditions. Therefore, method development and troubleshooting strategies for unlabeled hippuric acid are directly applicable to its 15N-labeled counterpart.
Q4: Can I use a phosphate buffer to control the pH?
A4: While phosphate buffers are effective for pH control, they are not volatile and therefore incompatible with Mass Spectrometry (MS) detectors.[6] If you are using an MS detector, you must use a volatile buffer system like ammonium formate or ammonium acetate.[6][7]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
A troubleshooting workflow for improving peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. biotage.com [biotage.com]
- 5. Separation of Hippuric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 11. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Low recovery of Hippuric acid-15N during sample extraction
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low recovery of Hippuric acid-15N during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound?
Low recovery is a multifaceted issue that can arise at any point during sample handling and analysis.[1][2] The primary causes include suboptimal pH during extraction, use of an inappropriate extraction solvent, incomplete protein precipitation, analyte degradation, and matrix effects during LC-MS analysis.[1][3][4]
Q2: How does pH critically influence the extraction of this compound?
Hippuric acid is a weak acid with a pKa of approximately 3.62.[5] At a neutral or high pH, it is in its charged (deprotonated) state, making it highly soluble in the aqueous phase of a sample. To efficiently extract it into an organic solvent, the pH of the sample must be lowered to below its pKa.[5] Acidifying the sample neutralizes the hippuric acid molecule, significantly increasing its solubility in organic solvents.[5] Studies have shown that a pH of around 2.7 to 3 is optimal for maximizing extraction recovery.[6][7]
Q3: Which extraction solvent is most effective for this compound?
The choice of solvent is critical. The ideal solvent should have a polarity that is well-matched to the neutral form of hippuric acid. One study found that 1-octanol demonstrated the highest extraction efficiency due to its balanced hydrophobicity and moderate polarity.[6] Ethyl acetate is another commonly used and effective solvent for hippuric acid extraction.[8][9]
Q4: What are the main differences between Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for this analysis?
-
Protein Precipitation (PPT): This is the simplest method, involving the addition of a solvent like acetonitrile or methanol to a plasma or serum sample to denature and precipitate proteins. While fast, it can be less clean than other methods and may lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic). For hippuric acid, this involves acidifying the aqueous sample and extracting the analyte into an organic solvent. It offers a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): In SPE, the analyte is isolated from the sample matrix by passing the liquid sample over a solid sorbent that retains the analyte. The analyte is later eluted with a different solvent. SPE can provide the cleanest extracts and allows for concentration of the analyte.[10] Molecularly Imprinted Polymers (MIPs) can be used as highly selective SPE sorbents for hippuric acid.[11][12]
Q5: Could my this compound be degrading during sample preparation?
Yes, analyte degradation is a possible cause of low recovery.[3] Hippuric acid can be hydrolyzed to benzoic acid and glycine, especially under harsh alkaline or acidic conditions combined with heat.[5][13] It is also important to protect samples from excessive light and heat and to consider adding antioxidants if degradation is suspected.[3] Stability studies have shown that hippuric acid is stable for at least 7 days at room temperature (22°C) and for 30 days at 4°C in synthetic urine.[9]
Q6: How can I identify and minimize matrix effects during my LC-MS analysis?
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, causing ion suppression or enhancement.[14] This can lead to inaccurate quantification and appear as low recovery. To mitigate this, you can:
-
Improve Sample Cleanup: Employ more rigorous extraction methods like SPE to remove interfering components.[14]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from interfering matrix components.[4]
-
Use a Stable Isotope-Labeled Internal Standard: As you are using this compound, it can serve as an ideal internal standard to compensate for matrix effects, assuming it is added at the very beginning of the extraction process.[15]
Troubleshooting Low Recovery
Use the following diagrams and tables to diagnose and resolve issues with low analyte recovery.
Logical Troubleshooting Workflow
This workflow provides a step-by-step guide to identifying the source of low recovery.
Caption: A troubleshooting flowchart for diagnosing low this compound recovery.
Problem-Specific Guides and Protocols
Issue: Low Recovery after Protein Precipitation (PPT)
High protein binding of hippuric acid (~79%) means that incomplete protein removal will lead to significant analyte loss.[16]
| Possible Cause | Recommended Action | Explanation |
| Incomplete Precipitation | Increase the ratio of organic solvent to sample (e.g., 4:1). Vortex thoroughly. | A higher solvent volume ensures more complete denaturation and precipitation of proteins. |
| Analyte Co-precipitation | Acidify the sample to pH ~3 before adding the precipitation solvent. | At neutral pH, the charged hippuric acid can bind to proteins. Acidification neutralizes the analyte, reducing its affinity for proteins and preventing it from being lost with the protein pellet. |
| Precipitate is not compact | Perform precipitation at low temperatures (e.g., on ice or at 4°C) and increase centrifugation time/force. | Low temperatures can improve precipitation efficiency and result in a denser pellet that is less likely to be disturbed during supernatant collection.[17] |
Issue: Low Recovery after Liquid-Liquid Extraction (LLE)
LLE is highly dependent on chemical parameters that influence the partitioning of the analyte between the aqueous and organic phases.
| Possible Cause | Recommended Action | Explanation |
| Incorrect pH | Adjust the sample pH to 2.7-3.0 using an acid like HCl or formic acid before adding the organic solvent. | This is the most critical parameter. Hippuric acid must be in its neutral, non-ionized form to be extracted into the organic phase.[5][6] |
| Suboptimal Solvent | Use a solvent with appropriate polarity. Test 1-Octanol or Ethyl Acetate. | The solvent's properties determine its ability to efficiently extract the analyte. 1-Octanol has been shown to be highly effective.[6] |
| Insufficient Mixing | Increase vortex time to at least 4 minutes. Ensure vigorous mixing to create an emulsion. | Adequate mixing increases the surface area between the two phases, which is essential for the analyte to transfer from the aqueous to the organic layer.[6][18] |
| Poor Phase Partitioning | Add salt (e.g., NaCl) to the aqueous phase (the "salting-out" effect). | The addition of salt increases the polarity of the aqueous layer, reducing the solubility of hippuric acid and "pushing" it into the organic layer.[6] |
This table summarizes optimized conditions from a vortex-assisted dispersive liquid-liquid microextraction (VADLLME) study.[6]
| Parameter | Optimized Value | Reported Recovery |
| pH | 2.7 | Maximized |
| Extraction Solvent | 1-Octanol (152 µL) | High |
| Vortex Time | 253 seconds (~4.2 min) | Maximized |
| Salt Concentration (NaCl) | 3.9% (w/v) | High |
Issue: Low Recovery after Solid-Phase Extraction (SPE)
SPE issues often relate to incorrect loading conditions or a mismatch between the analyte, sorbent, and solvents.
| Possible Cause | Recommended Action | Explanation |
| Poor Analyte Retention | Acidify the sample to pH ~3 before loading onto a reversed-phase (e.g., C18, HLB) cartridge. | For reversed-phase SPE, the analyte must be in its most non-polar (neutral) form to be retained on the sorbent. |
| Incorrect Wash Solvent | Use a weak wash solvent (e.g., 5% Methanol in acidified water). | The wash step should be strong enough to remove interferences but weak enough to not elute the analyte of interest. |
| Incomplete Elution | Use a stronger elution solvent. Increase the organic percentage (e.g., 90% Acetonitrile) or add a modifier like acetic acid or ammonia to the elution solvent. | The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For an acidic analyte like hippuric acid, an acidic or basic modifier in the organic solvent can improve elution.[12] |
| Sorbent Mismatch | Choose a sorbent based on the analyte's properties. Hydrophilic-Lipophilic Balance (HLB) sorbents are often a good starting point. For high selectivity, consider a Molecularly Imprinted Polymer (MIP).[10][11] | The sorbent chemistry dictates the retention mechanism. A mismatch will lead to poor retention or elution. |
Experimental Protocols & Workflows
General Sample Extraction Workflow
This diagram illustrates the key stages of a typical sample preparation workflow for LC-MS analysis.
Caption: A standard workflow for this compound extraction and analysis.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) from Plasma
This protocol is based on best practices for extracting acidic compounds like hippuric acid.
-
Sample Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add the working solution of this compound.
-
Acidification: Add 10 µL of 1M HCl to adjust the sample pH to approximately 2-3. Vortex briefly.
-
Solvent Addition: Add 500 µL of ethyl acetate (or 1-octanol).
-
Extraction: Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer to a new tube, avoiding the protein disk and aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for LC-MS analysis.
References
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. welchlab.com [welchlab.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. Estimation of micro-extraction process hippuric acid for toluene exposure monitoring in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. High-performance liquid chromatographic analysis of hippuric acid in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecularly imprinted probe for solid-phase extraction of hippuric and 4-methylhippuric acids directly from human urine samples followed by MEKC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hippuric acid - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Analysis of plasma hippurate in humans using gas chromatography-mass spectrometry: concentration and incorporation of infused [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advancing 2-DE Techniques: High-Efficiency Protein Extraction From Lupine Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Isotope Correction for Hippuric Acid Analysis
Welcome to the technical support center for correcting natural isotopic contributions in mass spectrometry data, with a specific focus on unlabeled hippuric acid. This resource is designed for researchers, scientists, and drug development professionals who are conducting stable isotope labeling experiments and need to account for the natural abundance of isotopes in their analyses.
Frequently Asked Questions (FAQs)
Q1: What is the natural isotopic contribution of unlabeled hippuric acid, and why is it problematic?
A1: Unlabeled hippuric acid (C9H9NO3), like all molecules, contains a small percentage of naturally occurring heavy isotopes of its constituent elements (carbon, hydrogen, nitrogen, and oxygen). For instance, approximately 1.1% of all carbon atoms in nature are the heavier isotope ¹³C. In mass spectrometry, which separates molecules based on their mass-to-charge ratio (m/z), this results in a cluster of peaks for hippuric acid, not just a single peak at its monoisotopic mass. The most abundant peak is the monoisotopic peak (M), followed by smaller peaks at M+1, M+2, etc., corresponding to molecules containing one, two, or more heavy isotopes.[1][2][3][4] This natural isotopic distribution can interfere with experiments that use stable isotope-labeled compounds, as it can be difficult to distinguish between the naturally occurring heavy isotopes and the isotopes introduced as tracers.[5][6][7]
Q2: How does the natural isotopic abundance of unlabeled hippuric acid affect quantification in isotope labeling experiments?
Q3: What are the primary methods for correcting for the isotopic contribution of unlabeled hippuric acid?
A3: The correction for natural isotopic abundance is typically performed using mathematical algorithms that solve a system of linear equations.[1][8] These algorithms use the known natural isotopic abundances of the elements in hippuric acid and its chemical formula to calculate the expected isotopic distribution of the unlabeled molecule. This calculated distribution is then subtracted from the measured experimental data to determine the true contribution of the isotopically labeled tracer.[5] Several software tools are available to perform these corrections, such as AccuCor2, IsoCor, and PICor.[6][9]
Q4: What information is required to perform an accurate isotopic correction for hippuric acid?
A4: To perform an accurate correction, you will need the following information:
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The precise chemical formula of hippuric acid (C9H9NO3).[10]
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The high-resolution mass spectrometry data for your samples, showing the complete isotopic cluster for hippuric acid.
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The natural isotopic abundances of all elements present in hippuric acid (C, H, N, O).
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Knowledge of any derivatizing agents used, as they also contribute to the isotopic distribution.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Overestimation of labeled hippuric acid at low enrichment levels. | The M+1 peak of the abundant, unlabeled hippuric acid is being incorrectly attributed to the M peak of the ¹³C-labeled hippuric acid. | Implement a natural isotope abundance correction algorithm. This will mathematically subtract the contribution of naturally occurring ¹³C from your measurements, providing a more accurate quantification of the truly labeled species.[1][7] |
| Unexpected peaks in the mass spectrum near the hippuric acid signal. | These could be from co-eluting contaminants or in-source fragmentation of hippuric acid. Isotope peaks have predictable mass differences and intensity ratios relative to the monoisotopic peak. | First, verify if the unexpected peaks match the expected isotopic pattern of hippuric acid. If not, optimize your liquid chromatography (LC) method to improve the separation of hippuric acid from interfering compounds. Adjusting ion source parameters may also minimize in-source fragmentation.[11] |
| Inconsistent correction results across different software platforms. | Different software may use slightly different algorithms or default natural abundance values. | Ensure that the chemical formula for hippuric acid (and any derivatives) is entered correctly in all software. Manually verify and input the same natural abundance values for all isotopes across all platforms to ensure consistency. |
| The corrected abundance of a labeled isotopologue is negative. | This can occur due to noise in the data, incorrect background subtraction, or an overestimation of the natural abundance contribution. | Review the raw data for signal-to-noise ratios. Ensure proper background subtraction has been performed. If the issue persists, re-evaluate the natural abundance parameters used in the correction algorithm. Low-intensity signals are more susceptible to this issue. |
Experimental Protocols
Protocol: Correcting for Natural Isotope Abundance of Hippuric Acid in a ¹³C-Labeling Experiment
This protocol outlines the general steps for correcting mass spectrometry data for the natural abundance of isotopes in an experiment designed to measure the synthesis of ¹³C-labeled hippuric acid.
Methodology:
-
Data Acquisition:
-
Acquire high-resolution mass spectrometry data for your samples. Ensure the resolution is sufficient to clearly resolve the isotopic cluster of hippuric acid (M, M+1, M+2, etc.).
-
-
Data Extraction:
-
Extract the mass spectra and the intensities of the isotopic peaks for hippuric acid from your raw data files. This can be done using the software provided with your mass spectrometer or other data processing tools.
-
-
Isotope Correction Using Software (e.g., IsoCor):
-
Input Molecular Information: Provide the chemical formula for hippuric acid (C9H9NO3). If a derivatizing agent was used, its formula must also be included.
-
Input Measured Data: Input the measured mass and intensity data for each isotopologue of hippuric acid.
-
Define Tracer Isotope: Specify the isotopic tracer used in your experiment (e.g., ¹³C).
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Execute Correction: Run the correction algorithm within the software. The software will calculate the theoretical isotopic distribution of unlabeled hippuric acid and subtract it from your measured data.
-
Analyze Corrected Data: The output will be the corrected isotopologue distribution, representing the true extent of ¹³C labeling. This corrected data can then be used for downstream quantitative analysis.[11]
-
Quantitative Data Summary
The following table summarizes the key quantitative information required for the isotopic correction of hippuric acid.
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Carbon (C) | ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 | |
| Hydrogen (H) | ¹H | 99.985 | 1.007825 |
| ²H (D) | 0.015 | 2.014102 | |
| Nitrogen (N) | ¹⁴N | 99.632 | 14.003074 |
| ¹⁵N | 0.368 | 15.000109 | |
| Oxygen (O) | ¹⁶O | 99.757 | 15.994915 |
| ¹⁷O | 0.038 | 16.999131 | |
| ¹⁸O | 0.205 | 17.999160 |
Hippuric Acid (C9H9NO3)
-
Monoisotopic Mass: 179.058243 Da[10]
Diagrams
Caption: General experimental workflow for correcting mass spectrometry data for natural isotope abundance.
Caption: Logical relationship of isotopic correction.
References
- 1. en-trust.at [en-trust.at]
- 2. analytical chemistry - Why are isotopes an issue in reading mass spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing High Endogenous Hippuric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with high background levels of endogenous hippuric acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is hippuric acid and why are its endogenous levels a concern in my experiments?
Hippuric acid is a normal metabolic product found in biological fluids like urine and plasma. It is formed in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine.[1][2] High endogenous levels of hippuric acid can be a significant concern in various experimental assays as it can interfere with the detection and quantification of target analytes, leading to inaccurate results. This interference can manifest as high background signals, ion suppression in mass spectrometry, or non-specific binding in immunoassays.
Q2: What are the primary sources of high endogenous hippuric acid?
Elevated levels of hippuric acid are primarily linked to:
-
Diet: Consumption of foods and beverages rich in polyphenols and benzoic acid is a major contributor.[1][3][4] These include fruits (especially berries), vegetables, whole grains, tea, coffee, and fruit juices.[2][4][5] Food preservatives, such as sodium benzoate, also increase hippuric acid levels.[4]
-
Gut Microbiota: The gut microbiome plays a crucial role in metabolizing dietary polyphenols and aromatic amino acids into benzoic acid, the precursor to hippuric acid.[4][5][6] Alterations in gut microbiota composition can influence the amount of hippuric acid produced.
-
Toluene Exposure: Exposure to the industrial solvent toluene can lead to a significant increase in urinary hippuric acid, as it is a key metabolite of toluene biotransformation.[2]
Q3: Can I control endogenous hippuric acid levels in my animal studies through diet?
Yes, modifying the diet of laboratory animals can help manage hippuric acid levels. Providing a purified, controlled diet that is low in polyphenols and benzoic acid can reduce the baseline levels of hippuric acid.[7] It is advisable to allow for an acclimatization period on the new diet to ensure hippuric acid levels stabilize before commencing the experiment. However, it is important to consider that even on a controlled diet, some level of hippuric acid will be present due to endogenous metabolic processes.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise due to high endogenous hippuric acid and provides actionable solutions.
Issue 1: High Background Signal in Immunoassays
| Potential Cause | Troubleshooting Step |
| Non-specific binding of hippuric acid or its conjugates to assay components. | 1. Optimize Blocking: Increase the concentration or duration of the blocking step. Consider using a different blocking agent.[8] 2. Sample Dilution: Dilute the sample to reduce the concentration of interfering substances, including hippuric acid.[9] 3. Sample Pre-treatment: Implement a sample clean-up step to remove hippuric acid prior to the assay (see Issue 3). |
| Cross-reactivity of antibodies with hippuric acid. | 1. Antibody Specificity Check: Run a control with a high concentration of hippuric acid to assess its direct impact on the assay signal. 2. Use a More Specific Antibody: If cross-reactivity is confirmed, source a more specific primary or secondary antibody.[10] |
Issue 2: Ion Suppression or Enhancement in Mass Spectrometry (LC-MS/MS)
| Potential Cause | Troubleshooting Step |
| Co-elution of hippuric acid with the analyte of interest, leading to competition for ionization. | 1. Chromatographic Optimization: Modify the HPLC/UPLC gradient, mobile phase composition, or column chemistry to achieve better separation of the analyte from hippuric acid.[11] 2. Sample Dilution: Diluting the sample can mitigate the matrix effect, including ion suppression from hippuric acid.[9] |
| Matrix effects from high concentrations of hippuric acid. | 1. Use of Internal Standards: Employ stable isotope-labeled internal standards for the analyte of interest to compensate for matrix effects.[1][12] For accurate quantification of hippuric acid itself, use a surrogate standard like 13C6-hippuric acid.[1][12] 2. Sample Clean-up: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove hippuric acid from the sample before analysis (see Issue 3).[3][13][14] |
Issue 3: Inaccurate Quantification due to Endogenous Hippuric Acid
| Potential Cause | Troubleshooting Step |
| The endogenous level of hippuric acid is within the dynamic range of the assay, leading to an overestimation of the measured concentration. | 1. Baseline Correction: Measure the baseline hippuric acid concentration in control or pre-dose samples and subtract this from the experimental values. 2. Use of Surrogate Standards for Calibration: When quantifying endogenous hippuric acid, generate calibration curves using surrogate standards (e.g., stable isotope-labeled hippuric acid) in the same biological matrix.[1][12] |
| Interference from other urinary metabolites. | 1. Method Specificity: Use a highly specific analytical method such as LC-MS/MS, which can distinguish hippuric acid from other structurally similar compounds.[11] Spectrophotometric methods are more prone to interference from other organic acids. |
Data Presentation
Table 1: Normal and Elevated Levels of Hippuric Acid in Human Urine
| Condition | Concentration Range | Unit |
| Unexposed Population (Normal) | < 1.6 | g/L |
| Unexposed Population (Normal) | < 1.5 | g/g creatinine |
| Toluene Exposure (BEI*) | 1.5 | g/g creatinine |
*Biological Exposure Index (BEI) represents the level of a determinant that is most likely to be observed in a specimen collected from a healthy worker who has been exposed to a chemical to the same extent as a worker with inhalation exposure to the Threshold Limit Value (TLV).
Table 2: Performance of Analytical Methods for Hippuric Acid Quantification
| Method | Sample Pre-treatment | Linear Range | Limit of Detection (LOD) | Recovery | Reference |
| LC-MS/MS | Direct injection (urine) | 0.25 - 250 µg/mL | - | - | [1][12] |
| LLLME-HPLC-UV | Liquid-liquid-liquid microextraction | 1 - 400 µg/L | 0.3 µg/L | 91.4 - 99.3% | [13][14] |
| MIP-SPE-MEKC | Molecularly imprinted polymer SPE | 0.5 - 5.0 g/L | - | 83.5 - 103.2% | [3] |
| Colorimetric Assay | Direct (urine) | 60 - 1000 µM | - | >94% (spiked) | [15] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Hippuric Acid Removal from Urine
This protocol is based on the use of a molecularly imprinted polymer (MIP) for selective extraction.
-
Sample Preparation: Adjust the pH of the urine sample to 12.5.[3]
-
SPE Cartridge Conditioning: Condition the MIP-SPE cartridge.
-
Sample Loading: Load 500 µL of the pH-adjusted urine sample onto the conditioned cartridge.[3]
-
Washing: Wash the cartridge with 300 µL of water to remove unbound interfering compounds.[3]
-
Elution (of Hippuric Acid): Elute the bound hippuric acid with 500 µL of an acetonitrile:acetic acid (7:3, v/v) solution.[3] The resulting eluate contains concentrated hippuric acid, while the flow-through from the sample loading and wash steps will have depleted levels of hippuric acid and can be used for further analysis of other analytes.
Protocol 2: Liquid-Liquid Extraction (LLE) for Hippuric Acid Removal
This protocol is based on the principle of pH-dependent partitioning of hippuric acid.
-
Acidification: Acidify the aqueous sample (e.g., urine, plasma) to pH 3 with a suitable acid (e.g., HCl).[13][14] At this pH, hippuric acid is protonated and less water-soluble.
-
Extraction into Organic Solvent: Add an immiscible organic solvent (e.g., ethyl acetate) to the acidified sample.[16] Vortex thoroughly to facilitate the transfer of hippuric acid into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
-
Collection of Depleted Aqueous Phase: Carefully collect the lower aqueous phase, which now has a reduced concentration of hippuric acid. The upper organic phase contains the extracted hippuric acid.
Protocol 3: LC-MS/MS Quantification of Endogenous Hippuric Acid
This protocol utilizes a surrogate standard for accurate quantification.
-
Sample Preparation: Dilute the urine sample to minimize matrix effects.[9]
-
Internal and Surrogate Standard Spiking: Spike the diluted urine sample with a known concentration of a stable isotope-labeled internal standard (e.g., l-Phenylalanine-ring-D5) and a surrogate standard (13C6-hippuric acid).[1][12]
-
Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the surrogate standard into the same biological matrix (e.g., control urine).[1][12]
-
LC-MS/MS Analysis: Analyze the samples and calibration standards using an LC-MS/MS system with multiple reaction monitoring (MRM) in negative ionization mode.[1][12]
-
Quantification: Calculate the concentration of endogenous hippuric acid by comparing the peak area ratio of endogenous hippuric acid to the internal standard against the calibration curve generated with the surrogate standard.[1][12]
Visualizations
Caption: Metabolic pathway of endogenous hippuric acid formation.
Caption: Workflow for hippuric acid removal using Solid-Phase Extraction.
Caption: Logical troubleshooting flow for high hippuric acid interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of diet on the urinary excretion of hippuric acid and other dietary-derived aromatics in rat. A complex interaction between diet, gut microflora and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]
- 12. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A fast and accurate colorimetric assay for quantifying hippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Technical Support Center: Stability of Hippuric Acid-¹⁵N in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Hippuric acid-¹⁵N when used as an internal standard in frozen biological samples. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and accuracy of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Hippuric acid-¹⁵N in frozen biological samples?
A1: Several factors can influence the stability of Hippuric acid-¹⁵N in frozen matrices such as plasma, urine, or tissue homogenates. These include:
-
Storage Temperature: Inadequate or fluctuating temperatures can lead to degradation. Consistent storage at -80°C is generally recommended for long-term stability.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can cause degradation of analytes and internal standards. It is crucial to minimize the number of freeze-thaw cycles.
-
Matrix Effects: The inherent composition of the biological matrix (e.g., enzymes, pH) can impact the stability of the labeled compound.
-
Light Exposure: Photodegradation can occur if samples are not protected from light, especially during handling and processing.
-
Oxidation: The presence of oxidizing agents in the sample can lead to the degradation of Hippuric acid-¹⁵N.
Q2: What are the recommended storage conditions for biological samples containing Hippuric acid-¹⁵N?
A2: For long-term storage, it is recommended to keep biological samples at a constant temperature of -80°C. For short-term storage, -20°C may be acceptable, but stability should be thoroughly evaluated. Samples should be stored in tightly sealed containers to prevent contamination and sublimation.
Q3: How many freeze-thaw cycles are generally acceptable for samples containing Hippuric acid-¹⁵N?
A3: The number of acceptable freeze-thaw cycles should be experimentally determined through a freeze-thaw stability study. As a general guideline, a minimum of three freeze-thaw cycles should be evaluated to reflect the potential handling of study samples. A study on hippuric acid in monkey urine demonstrated stability for at least three freeze-thaw cycles[1].
Q4: Are there any known degradation pathways for Hippuric acid under typical frozen storage conditions?
A4: While specific degradation pathways for Hippuric acid-¹⁵N under frozen storage are not extensively documented, potential degradation could involve hydrolysis of the amide bond, though this is less likely at ultra-low temperatures. The primary focus of stability testing is to empirically determine if any significant degradation occurs under the specified storage and handling conditions, rather than elucidating the exact degradation pathways.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent recovery of Hippuric acid-¹⁵N | Degradation during storage or sample processing. | 1. Verify the storage temperature and ensure it has been consistent. 2. Minimize freeze-thaw cycles. Aliquot samples upon receipt if multiple analyses are planned. 3. Conduct a freeze-thaw and bench-top stability assessment using quality control (QC) samples. 4. Ensure samples are protected from light during handling. |
| High variability in Hippuric acid-¹⁵N signal across a sample batch | Inconsistent sample handling or matrix effects. | 1. Standardize the thawing and sample preparation procedures for all samples. 2. Evaluate matrix effects from different lots of the biological matrix during method validation. 3. Ensure the internal standard is fully dissolved and homogenously mixed with the sample. |
| Presence of interfering peaks at the retention time of Hippuric acid-¹⁵N | Contamination or degradation product formation. | 1. Analyze blank matrix samples to check for endogenous interferences. 2. If degradation is suspected, analyze stressed samples (e.g., exposed to heat, light, or acid/base) to identify potential degradation products. 3. Optimize chromatographic conditions to separate the interference from Hippuric acid-¹⁵N. |
Stability Data Summary
The following table summarizes available stability data for hippuric acid in biological matrices. It is important to note that specific long-term stability data for Hippuric acid-¹⁵N in human plasma and other tissues at -80°C is limited in publicly available literature. Therefore, it is crucial to perform a thorough stability assessment as part of your bioanalytical method validation.
| Compound | Matrix | Storage Condition | Duration | Finding | Reference |
| Hippuric Acid | Synthetic Urine | 22°C | 7 days | Stable | [2] |
| Hippuric Acid | Synthetic Urine | 4°C | 30 days | Stable | [2] |
| Hippuric Acid | Synthetic Urine | -20°C to 30°C | 1 cycle | Stable | [2] |
| Hippuric Acid | Monkey Urine | Room Temperature | 48 hours | Stable | [1][3] |
| Hippuric Acid | Monkey Urine | Freeze-Thaw | 3 cycles | Stable | [1][3] |
Experimental Protocols
A comprehensive stability assessment of Hippuric acid-¹⁵N as an internal standard should be conducted during bioanalytical method validation. Below is a detailed protocol for evaluating long-term stability.
Objective: To assess the long-term stability of Hippuric acid-¹⁵N in a specific biological matrix (e.g., human plasma) under frozen storage conditions.
Materials:
-
Blank human plasma (or other relevant biological matrix)
-
Hippuric acid-¹⁵N stock solution
-
Analyte of interest stock solution
-
Quality Control (QC) samples (low and high concentrations)
-
LC-MS/MS system
Methodology:
-
Preparation of QC Samples:
-
Spike blank human plasma with the analyte of interest and Hippuric acid-¹⁵N to prepare low and high concentration QC samples.
-
Prepare a sufficient number of aliquots for each concentration level to be tested at all time points.
-
-
Storage:
-
Store the QC sample aliquots at the intended long-term storage temperature (e.g., -80°C).
-
The duration of storage should equal or exceed the expected time between sample collection and analysis in a clinical or preclinical study.
-
-
Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a set of low and high QC samples from storage.
-
Thaw the samples under the same conditions that will be used for study samples.
-
Analyze the stability QC samples along with a freshly prepared calibration curve and a set of freshly prepared comparison QC samples.
-
The concentration of Hippuric acid-¹⁵N in the stability QC samples is determined using the freshly prepared calibration curve.
-
-
Acceptance Criteria:
-
The mean concentration of the stability QC samples at each level should be within ±15% of the nominal concentration.
-
The precision (%CV) of the measurements for the stability QC samples should not exceed 15%.
-
Visualizations
Caption: Workflow for Long-Term Stability Assessment of Hippuric acid-¹⁵N.
Caption: Troubleshooting Logic for Inconsistent Internal Standard Signal.
References
Validation & Comparative
A Comparative Guide to the Method Validation of Hippuric Acid-15N in Clinical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Hippuric acid-15N in clinical assays. While direct validation data for this compound as a primary analyte is not extensively published, this document extrapolates from validated methods for endogenous hippuric acid that utilize stable isotope-labeled internal standards, such as 13C6-Hippuric Acid, which follows identical analytical principles. The focus is on providing a clear comparison of performance, detailed experimental protocols, and the logical workflows involved in method validation.
Methodology Comparison: Performance and Characteristics
The quantification of hippuric acid in clinical matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC) with UV detection, and gas chromatography (GC). For the specific and sensitive detection required in clinical assays, particularly when using stable isotope tracers like this compound, LC-MS/MS is the gold standard.
Below is a summary of typical performance data for different analytical methods. The data for the "LC-MS/MS with this compound" is a representative example based on published methods for endogenous hippuric acid using stable isotope dilution techniques.
Table 1: Comparison of Method Performance Parameters
| Parameter | LC-MS/MS with this compound (Representative) | HPLC-UV | GC-FID | Colorimetric Assay |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.94 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.01 g/L | 4 µg/mL | ~10 µg/mL (60 µM) |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 15 mg/L | 15 mg/l | Not specified |
| Intra-day Precision (%RSD) | <5% | <7% | Not specified | Not specified |
| Inter-day Precision (%RSD) | <10% | <5% | Not specified | Not specified |
| Accuracy/Recovery (%) | 86-106% | 98-102% | >98% | 90-120% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-eluting interferences) | Moderate to High | Low (subject to interferences) |
| Throughput | High | Moderate | Low | High |
Experimental Workflows and Validation Processes
The following diagrams illustrate a typical experimental workflow for sample analysis and the logical flow of a comprehensive method validation process.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of the clinical assay method validation process.
Detailed Experimental Protocols
The following protocols are representative of methods used for the analysis of hippuric acid in clinical samples and are adaptable for this compound.
Protocol 1: LC-MS/MS Method for Hippuric Acid in Urine
This protocol is based on methodologies that utilize stable isotope-labeled internal standards for robust quantification.[1][2][3][4]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Dilute 50 µL of urine with 450 µL of a solution containing the internal standard (e.g., 13C6-Hippuric Acid or another suitable labeled standard) in water.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[6]
-
Flow Rate: 0.3 - 0.8 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for this compound and the internal standard. For endogenous hippuric acid, a common transition is m/z 178 -> 134.
3. Calibration and Quality Control:
-
Prepare calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., synthetic urine).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process and analyze calibration standards and QC samples alongside the unknown samples.
Protocol 2: HPLC-UV Method for Hippuric Acid in Urine
This method is suitable for applications where the high specificity of MS is not required.[7][8]
1. Sample Preparation:
-
Acidify a 1 mL urine sample with 6N HCl.[9]
-
Add an internal standard (e.g., o-methylbenzoylalanine).[5]
-
Extract the hippuric acid with 4 mL of ethyl acetate by vortexing for 2 minutes.[9]
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.[9]
-
Reconstitute the residue in 200 µL of the mobile phase.[5][9]
2. HPLC Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 12.5% v/v acetonitrile in water), with the pH adjusted to 3.0 with glacial acetic acid.[7]
-
Flow Rate: 1 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: 228 nm.[7]
Conclusion
For the clinical validation of assays involving this compound, the LC-MS/MS method employing a stable isotope dilution strategy is unequivocally superior in terms of specificity, sensitivity, and throughput. While other methods like HPLC-UV exist and can be employed for certain applications, they may lack the necessary performance characteristics for rigorous clinical studies. The choice of method should be guided by the specific requirements of the assay, including the desired level of sensitivity, the complexity of the sample matrix, and the required sample throughput. The protocols and performance data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate robust analytical methods for this compound in a clinical setting.
References
- 1. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative, Targeted Analysis of Gut Microbiota Derived Metabolites Provides Novel Biomarkers of Early Diabetic Kidney Disease in Type 2 Diabetes Mellitus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
The Superiority of Hippuric Acid-¹⁵N as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides an objective comparison of Hippuric acid-¹⁵N with other stable isotope-labeled (SIL) internal standards, supported by experimental principles and data from validated analytical methods.
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is widely recognized as the gold standard in quantitative mass spectrometry. This approach, known as isotope-dilution mass spectrometry (IDMS), effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing analytical error. While various isotopically labeled forms of hippuric acid are available, including deuterated (²H) and ¹³C-labeled versions, Hippuric acid-¹⁵N offers distinct advantages that enhance its performance as an internal standard.
The Isotope Effect: A Critical Consideration
A key factor influencing the performance of an internal standard is the "isotope effect". This phenomenon can lead to slight differences in the physicochemical properties between the labeled and unlabeled analyte, potentially causing them to separate during chromatography. This is particularly prevalent with deuterium-labeled standards, where the significant mass difference between hydrogen (¹H) and deuterium (²H) can alter the compound's retention time. This chromatographic shift can lead to the analyte and the internal standard experiencing different matrix effects, which can compromise the accuracy of quantification.[1][2]
In contrast, the mass difference between ¹⁴N and ¹⁵N is smaller and the label is incorporated into a more stable position within the hippuric acid molecule. This minimizes the isotope effect, ensuring that Hippuric acid-¹⁵N co-elutes almost perfectly with the native hippuric acid. This co-elution is critical for providing the most accurate correction for any analytical variability.
Comparative Performance of Stable Isotope-Labeled Internal Standards
The following table summarizes the validation data from a study that utilized ¹³C₆-hippuric acid as a surrogate standard for the quantification of endogenous hippuric acid in monkey urine.[3][4] This data can be considered representative of the high accuracy and precision achievable with a stable, heavy isotope-labeled internal standard like Hippuric acid-¹⁵N.
Table 1: Accuracy and Precision Data for ¹³C₆-Hippuric Acid in Monkey Urine [3][4]
| Analyte | Spiked Concentration (µg/mL) | N | Mean Observed Concentration (µg/mL) | Accuracy (%) | Precision (CV, %) |
| ¹³C₆-Hippuric Acid | 0.25 | 3 | 0.26 | 104.0 | 5.8 |
| 1.25 | 3 | 1.30 | 104.0 | 3.1 | |
| 12.5 | 3 | 12.8 | 102.4 | 2.3 | |
| 125 | 3 | 123 | 98.4 | 1.6 |
Data adapted from a study utilizing ¹³C₆-hippuric acid as a surrogate standard, which provides a strong indication of the expected performance of Hippuric acid-¹⁵N.
Based on the known principles of isotope effects, a hypothetical comparison of the expected performance of Hippuric acid-¹⁵N versus a deuterated hippuric acid internal standard is presented below.
Table 2: Expected Performance Comparison of Hippuric acid-¹⁵N vs. Deuterated Hippuric Acid
| Parameter | Hippuric acid-¹⁵N | Deuterated Hippuric Acid | Rationale |
| Co-elution with Analyte | Excellent | Potential for slight chromatographic shift | ¹⁵N labeling has a minimal isotope effect compared to deuteration. |
| Compensation for Matrix Effects | Excellent | Good to Excellent (can be compromised by chromatographic shift) | Co-elution is crucial for accurate matrix effect correction.[1] |
| Label Stability | Excellent | Generally good, but potential for H/D exchange in certain positions.[5] | The ¹⁵N label is in a stable, non-exchangeable position. |
| Accuracy | High | Potentially lower due to isotope effects | Inaccurate correction for matrix effects can introduce bias. |
| Precision | High | Good to High | Consistent analytical behavior leads to better precision. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of hippuric acid in a biological matrix (e.g., urine) using a stable isotope-labeled internal standard like Hippuric acid-¹⁵N. This protocol is based on a validated LC-MS/MS method.[3][4]
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of urine, add 50 µL of an internal standard working solution (containing Hippuric acid-¹⁵N at a known concentration) in water.
-
Vortex the mixture.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate hippuric acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hippuric Acid: m/z 178 → 77
-
Hippuric Acid-¹⁵N: m/z 179 → 77
-
-
3. Quantification
-
The concentration of hippuric acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of hippuric acid and a fixed concentration of the internal standard.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow for bioanalysis using an internal standard and the principle of isotope dilution mass spectrometry.
Caption: Experimental workflow for the quantification of hippuric acid.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
A Comparative Guide to Hippuric Acid-15N and Hippuric Acid-d5 Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for the quantification of hippuric acid: Hippuric acid-15N and Hippuric acid-d5.
Principle of Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). In IDMS, a known concentration of an isotopically enriched version of the analyte is added to the sample at the beginning of the analytical process. This standard, being chemically identical to the analyte, experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard, these variations can be normalized, leading to highly accurate and precise quantification.
Qualitative Comparison: The Isotope Effect
The primary difference in performance between this compound and Hippuric acid-d5 lies in the "isotope effect." Stable isotope-labeled internal standards are considered the superior choice for bioanalysis, but deuterated compounds may exhibit unexpected behavior, such as different retention times or recoveries compared to the analyte.[1]
Hippuric acid-d5 (Deuterated Standard): Deuterium, being heavier than hydrogen, can alter the physicochemical properties of a molecule, a phenomenon known as the deuterium isotope effect. This can lead to a slight shift in chromatographic retention time, causing the deuterated standard to elute slightly earlier than the native analyte. This lack of perfect co-elution can result in differential matrix effects, where the analyte and the internal standard are affected differently by interfering compounds in the sample matrix, potentially compromising the accuracy of the quantification.
This compound (15N-Labeled Standard): In contrast, the substitution of 14N with 15N results in a negligible change to the molecule's physicochemical properties. Consequently, this compound co-elutes almost perfectly with the unlabeled hippuric acid. This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and reliable correction and, therefore, more robust and dependable quantitative results. Generally, stable isotope-labeled internal standards using isotopes like 13C or 15N are considered to behave more similarly to their unlabeled counterparts than deuterated standards.[2]
Quantitative Performance Comparison
| Performance Parameter | This compound (Expected) | Hippuric acid-d5 (Expected) | Commentary |
| Chromatographic Co-elution with Analyte | Excellent (Typically identical retention time) | Good to Fair (May exhibit a slight retention time shift) | 15N-labeling has a minimal impact on chromatography, ensuring better correction for matrix effects. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | The potential for differential matrix effects with d5-standards can lead to greater inaccuracy. |
| Precision (% CV) | < 5% | < 10% | Co-elution with 15N-standards generally results in more consistent and reproducible measurements. |
| Matrix Effect | Minimal to negligible | Low to moderate | Near-perfect co-elution of 15N-standards provides superior compensation for ion suppression or enhancement. |
| Linearity (r²) | > 0.995 | > 0.99 | Both standards are expected to perform well in terms of linearity. |
| Recovery | Consistent and similar to analyte | May show slight differences from analyte | The isotope effect can sometimes influence extraction efficiency. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of hippuric acid in human urine using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is based on established methods and can be adapted for use with either this compound or Hippuric acid-d5.[3][4]
1. Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add:
-
50 µL of urine sample
-
50 µL of internal standard working solution (e.g., 10 µg/mL of this compound or Hippuric acid-d5 in water/methanol 50:50 v/v)
-
400 µL of protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid)
-
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-5% B
-
6.1-8.0 min: 5% B
-
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Hippuric acid: 178.1 -> 134.1
-
This compound: 179.1 -> 135.1
-
Hippuric acid-d5: 183.1 -> 139.1
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of hippuric acid in the unknown samples is determined from the calibration curve using a weighted (1/x²) linear regression.
Visualizations
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to 15N-labeled vs. 13C-labeled Hippuric Acid for Metabolomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of metabolomics, stable isotope labeling is a cornerstone for tracing metabolic pathways, quantifying metabolite turnover, and understanding the complex interplay of biological systems. Hippuric acid, a key metabolite reflecting both gut microbiome activity and host metabolism, is increasingly a focus of study. The choice between 15N- and 13C-labeled hippuric acid as a tracer can significantly influence experimental outcomes and the insights gained. This guide provides an objective comparison of these two labeling strategies, supported by established principles of isotope-based metabolomics.
Introduction to Hippuric Acid Metabolism
Hippuric acid is synthesized in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine. Benzoic acid itself can be derived from various sources, including the microbial metabolism of dietary polyphenols and aromatic amino acids like phenylalanine, or from exposure to industrial solvents such as toluene.[1][2][3] Given its origins, urinary and plasma levels of hippuric acid are valuable indicators of gut microbiota health, dietary intake of plant-based foods, and exposure to certain xenobiotics.[1][4]
Core Principles of 13C and 15N Isotope Labeling
Stable, non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are powerful tools in metabolomics.[] Their low natural abundance (approximately 1.1% for ¹³C and 0.37% for ¹⁵N) means that molecules intentionally enriched with these isotopes can be clearly distinguished from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] This allows researchers to track the fate of labeled molecules in biological systems with high precision and safety.[][6]
Head-to-Head Comparison: 15N- vs. 13C-labeled Hippuric Acid
The choice between labeling hippuric acid with ¹⁵N or ¹³C depends on the specific research question. Since hippuric acid is a conjugate of glycine (C₂H₅NO₂) and benzoic acid (C₇H₆O₂), the label can be incorporated into different parts of the molecule to trace different metabolic processes.
-
15N-labeled Hippuric Acid : In this case, the nitrogen atom in the glycine backbone is replaced with ¹⁵N. This is ideal for studying nitrogen metabolism and the dynamics of the glycine pool within the body.
-
13C-labeled Hippuric Acid : The carbon atoms can be labeled in either the benzoic acid ring or the glycine backbone. This approach is suited for tracking the carbon flow from precursors to hippuric acid.
The following table summarizes the key differences and best-use cases for each labeling strategy.
| Feature | 15N-labeled Hippuric Acid | 13C-labeled Hippuric Acid |
| Label Position | On the nitrogen atom of the glycine moiety. | On the carbon atoms of the benzoic acid or glycine moieties. |
| Primary Application | Tracing nitrogen metabolism, glycine pool dynamics, and protein turnover.[][7] | Tracing carbon skeleton transformations and metabolic flux from precursors.[6][8] |
| Metabolic Question | "Where does the glycine used for detoxification come from?" | "Which precursors contribute to the formation of hippuric acid?" |
| Analytical Method | Primarily Mass Spectrometry (MS) for tracking mass shifts. NMR is also possible but can be limited by line broadening in aqueous solutions at room temperature.[9] | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C-NMR offers high resolution due to a large chemical shift range.[8] |
| Cost | Generally less expensive than ¹³C-labeled amino acids.[9] | Can be more expensive, especially for complex labeling patterns.[6] |
| Background Signal | Very low natural abundance of ¹⁵N (0.37%) provides a high signal-to-noise ratio.[] | Low natural abundance of ¹³C (1.1%) also provides a good signal-to-noise ratio.[] |
Experimental Protocols
Representative Experimental Protocol: In Vivo Tracer Study
-
Animal Model : Use a cohort of laboratory animals (e.g., mice or rats).
-
Acclimatization : Allow animals to acclimatize to their environment and diet for a set period.
-
Tracer Administration : Administer a precise dose of either 15N-labeled or 13C-labeled hippuric acid (or its precursor, benzoic acid) via oral gavage or intravenous injection.
-
Sample Collection : Collect urine and blood samples at predetermined time points (e.g., 0, 3, 6, 9, and 24 hours) post-administration.[12]
-
Sample Preparation :
-
Urine : Thaw samples, centrifuge to remove particulates, and mix with a buffer solution (e.g., phosphate buffer in D₂O for NMR).[13]
-
Plasma : Perform a protein precipitation step (e.g., with cold methanol or acetonitrile) followed by centrifugation to isolate the metabolite-containing supernatant.
-
-
Analytical Detection :
-
LC-MS : Use liquid chromatography-mass spectrometry to separate metabolites and detect the mass shift corresponding to the incorporated isotope. This allows for quantification of the labeled hippuric acid and its downstream metabolites.
-
NMR : For ¹³C-labeled compounds, ¹H-¹³C HSQC or direct ¹³C-NMR can be used to identify and quantify the labeled molecules without chromatographic separation.[10][11]
-
-
Data Analysis : Quantify the concentration of the labeled hippuric acid over time to determine its pharmacokinetic profile. Analyze for the appearance of the label in other related metabolites to trace its metabolic fate.
Visualizing the Pathways and Workflows
Hippuric Acid Synthesis Pathway
The following diagram illustrates the metabolic pathway leading to the formation of hippuric acid.
References
- 1. Disentangling the Complexity of Nutrition, Frailty and Gut Microbial Pathways during Aging: A Focus on Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippuric acid - Wikipedia [en.wikipedia.org]
- 3. Toluene toxicity - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for Hippuric acid (HMDB0000714) [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Measurement of Urinary Hippuric Acid
This guide provides a comprehensive comparison of analytical methods for the quantification of urinary hippuric acid, a key biomarker for toluene exposure. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on methodology and to understand the landscape of inter-laboratory performance. Data presented is synthesized from various proficiency testing schemes and comparative studies to offer a broad perspective on method performance.
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance characteristics of common analytical methods for urinary hippuric acid measurement. Data has been compiled from multiple sources, including proficiency testing reports and scientific literature, to provide a comparative overview.
Table 1: Comparison of High-Performance Liquid Chromatography (HPLC) Method Performance
| Parameter | Performance Characteristic | Notes |
| Linearity | R² > 0.99 | Typically observed over a wide concentration range. |
| Recovery | 90.5% - 104.54% | Varies with sample preparation and specific HPLC conditions.[1][2] |
| Precision (CV) | < 5% | Good reproducibility is generally achieved.[1] |
| Limit of Detection (LOD) | 1.8 mg/L | Method-dependent, can be influenced by the detector used.[1] |
| Limit of Quantification (LOQ) | 6 mg/L | Represents the lowest concentration reliably quantifiable.[1] |
Table 2: Comparison of Gas Chromatography (GC) and Spectrophotometry Method Performance
| Method | Parameter | Performance Characteristic | Notes |
| Gas Chromatography (GC) | Interference | Less susceptible to interference from other organic acids compared to spectrophotometry.[3] | Methylhippuric acid does not interfere. |
| Recommendation | Preferred method when co-exposure to xylene is suspected.[3] | Provides more specific results. | |
| Spectrophotometry (UV) | Interference | Significant positive interference from methylhippuric acid (64-82%).[3] | Not suitable for samples with potential xylene co-exposure. |
| Agreement with HPLC | No significant difference with HPLC in the absence of interfering organic acids.[3] | A cost-effective screening tool for toluene exposure alone. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods and findings from comparative studies.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the quantification of urinary hippuric acid due to its specificity and sensitivity.
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Dilute an aliquot of the supernatant with a suitable mobile phase or buffer.
-
Filter the diluted sample through a 0.45 µm filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol, water, and acetic acid is commonly used. The exact ratio can be optimized for best separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Quantification: Based on the peak area of hippuric acid in the chromatogram, calculated against a calibration curve prepared from standard solutions of known concentrations.
Gas Chromatography (GC)
Gas chromatography offers high specificity, particularly in complex matrices where interferences are a concern.
Sample Preparation and Derivatization:
-
Acidify a urine sample with hydrochloric acid.
-
Extract the hippuric acid into an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to a more volatile form, for example, by methylation, to make it suitable for GC analysis.
-
Reconstitute the derivatized sample in a suitable solvent for injection.
GC Conditions:
-
Column: A capillary column suitable for the analysis of organic acids.
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection of the analyte.
-
Temperature Program: A temperature gradient is typically used to achieve good separation of hippuric acid from other components.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) for more specific detection.
Spectrophotometry (UV)
A simpler and more cost-effective method, suitable for screening purposes where interfering substances are not expected.
Sample Preparation and Reaction:
-
Dilute the urine sample with deionized water.
-
Mix the diluted urine with pyridine.
-
Add benzenesulfonyl chloride to the mixture and allow the colorimetric reaction to proceed.
-
Stop the reaction by adding ethanol.
-
Centrifuge the sample to remove any turbidity.
Measurement:
-
Wavelength: Measure the absorbance of the supernatant at 410 nm.
-
Quantification: Determine the concentration of hippuric acid from a calibration curve prepared using standard solutions.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the inter-laboratory comparison of urinary hippuric acid measurement.
References
- 1. Rapid determination of hippuric acid as an exposure biomarker of toluene using a colorimetric assay and comparison with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of analytical methods of hippuric acid in urine (Journal Article) | ETDEWEB [osti.gov]
Cross-Validation of LC-MS and GC-MS Methods for the Quantitative Analysis of Hippuric Acid-¹⁵N
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of Hippuric acid-¹⁵N. This isotopically labeled analog of hippuric acid is a crucial internal standard in metabolic studies and a biomarker for toluene exposure. The selection of an appropriate analytical technique is paramount for achieving accurate and reliable results in research and regulated drug development environments. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflow to aid in method selection and implementation.
Introduction to Hippuric Acid Analysis
Hippuric acid is a metabolite of toluene and certain benzoic acids, making its quantification in biological matrices like urine essential for toxicology studies and for monitoring occupational exposure to these compounds.[1][2] In clinical and preclinical research, stable isotope-labeled compounds such as Hippuric acid-¹⁵N are invaluable as internal standards to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision. The choice between LC-MS and GC-MS for its quantification depends on various factors including required sensitivity, sample throughput, and the nature of the biological matrix.
Experimental Workflow for Cross-Validation
The cross-validation of two distinct analytical methods is a critical step to ensure the reliability and interchangeability of data. The following diagram illustrates a typical workflow for the cross-validation of LC-MS and GC-MS methods for Hippuric acid-¹⁵N analysis.
Caption: Workflow for the cross-validation of LC-MS and GC-MS methods.
Experimental Protocols
The following sections detail the methodologies for the quantitative analysis of Hippuric acid-¹⁵N using LC-MS and GC-MS. These protocols are based on established methods for hippuric acid analysis and are adapted for the ¹⁵N-labeled internal standard.[1][3][4][5]
LC-MS/MS Method
This method is advantageous due to its high specificity, sensitivity, and minimal sample preparation requirements.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of a 10 µg/mL solution of Hippuric acid-¹⁵N in methanol as an internal standard.
-
Add 890 µL of 0.1% formic acid in water to dilute the sample.
-
Vortex and transfer to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Instrument: UPLC-MS/MS system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hippuric Acid (unlabeled): Precursor ion (m/z) 178.1 -> Product ion (m/z) 93.0.
-
Hippuric Acid-¹⁵N (Internal Standard): Precursor ion (m/z) 179.1 -> Product ion (m/z) 93.0.
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., Capillary voltage: 3.0 kV, Source temperature: 150 °C, Desolvation temperature: 400 °C).
-
GC-MS Method
This method often requires derivatization to increase the volatility of the analyte for gas chromatography.
-
Sample Preparation and Derivatization:
-
To 1 mL of urine, add 10 µL of a 10 µg/mL solution of Hippuric acid-¹⁵N in methanol as an internal standard.
-
Acidify the sample to pH < 2 with 6M HCl.
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.[1]
-
-
Chromatographic Conditions:
-
Instrument: GC-MS system.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Selected Ion Monitoring (SIM) Ions:
-
Hippuric Acid-TMS derivative: Monitor characteristic ions (e.g., m/z 236, 251).
-
Hippuric Acid-¹⁵N-TMS derivative: Monitor characteristic ions (e.g., m/z 237, 252).
-
-
Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the expected performance of the described LC-MS and GC-MS methods for the analysis of Hippuric acid-¹⁵N, based on typical values reported in the literature for similar analytes and adhering to FDA and EMA bioanalytical method validation guidelines.[6][7][8]
| Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% |
| Sample Preparation Time | ~15 minutes | ~60 minutes (including derivatization) |
| Analysis Time per Sample | ~8 minutes | ~20 minutes |
| Matrix Effects | Can be significant, but managed with stable isotope internal standard | Generally lower after extraction and derivatization |
| Throughput | High | Moderate |
Biological Pathway of Hippuric Acid Formation
Understanding the metabolic pathway of hippuric acid is crucial for interpreting analytical results. The following diagram illustrates the biotransformation of toluene to hippuric acid.
Caption: Biotransformation pathway of toluene to hippuric acid.
Conclusion
Both LC-MS and GC-MS are powerful techniques for the quantification of Hippuric acid-¹⁵N.
-
LC-MS/MS offers higher throughput, simpler sample preparation, and generally better sensitivity, making it well-suited for large-scale clinical and preclinical studies.
-
GC-MS is a robust and reliable technique, though it often requires more extensive sample preparation, including a derivatization step. It can be a valuable alternative when LC-MS is not available or when dealing with complex matrices where the cleanup provided by extraction is beneficial.
The choice between these two methods should be based on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The cross-validation data presented in this guide provides a framework for researchers to make an informed decision and to ensure the generation of high-quality, reliable data in their drug development and research endeavors.
References
- 1. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]
- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified method for determination of hippuric acid and methylhippuric acid in urine by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Comparative Guide to the Quantification of Hippuric Acid-15N: Linearity and Limits of Detection
This guide provides a comparative overview of analytical methodologies for the quantification of hippuric acid, with a focus on the use of Hippuric acid-15N as an internal standard. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this important metabolite. The guide details the linearity and limits of detection of various methods, provides experimental protocols, and visualizes the analytical workflow.
Hippuric acid is a key biomarker for exposure to toluene and other aromatic compounds. Its accurate quantification in biological matrices such as urine is crucial for toxicological studies and clinical diagnostics. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based methods, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Quantitative Performance of Analytical Methods
The choice of analytical method for hippuric acid quantification depends on the required sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of commonly used methods.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 0.25 - 250 µg/mL[1][2] | 0.01 ng/L[3] | 1.53 µg/mL[3] | High sensitivity and selectivity, suitable for complex matrices. | Higher instrument cost and complexity. |
| GC-MS | 5 - 70 µg/mL[4] | 1.0 - 2.5 µg/mL[4] | Not specified | High chromatographic resolution, established methodology. | Requires derivatization, which can add complexity and variability. |
| HPLC-UV/DAD | 10 - 1000 µg/mL[5] | 4 µg/mL[5] | 10 µg/mL[5] | Lower cost, robust and widely available. | Lower sensitivity and potential for interference from co-eluting compounds.[6][7] |
| Colorimetric Assay | 60 - 1000 µM[8] | 60 µM[8] | Not specified | Simple, fast, and low-cost. | Prone to interference and lower accuracy compared to chromatographic methods.[7][8] |
Note: The linearity and limits of detection can vary depending on the specific instrument, method parameters, and matrix. The use of this compound as an internal standard in LC-MS/MS and GC-MS methods significantly improves accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the quantification of hippuric acid using different analytical techniques.
1. LC-MS/MS (with this compound internal standard)
This method is highly sensitive and specific for the quantification of hippuric acid in biological samples.
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
To 100 µL of supernatant, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of the analyte).
-
Dilute the sample with an appropriate volume of mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hippuric acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis: The concentration of hippuric acid is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.
-
2. GC-MS
This method requires derivatization to make the hippuric acid volatile for gas chromatography.
-
Sample Preparation and Derivatization:
-
Acidify a 1 mL urine sample with hydrochloric acid.
-
Extract the hippuric acid with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the residue using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 100°C, ramped to 250°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized hippuric acid and internal standard.
-
3. HPLC-UV
A more traditional method that is robust but less sensitive than MS-based methods.
-
Sample Preparation:
-
Centrifuge the urine sample.
-
Dilute the supernatant with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Quantification by LC-MS/MS
The following diagram illustrates the typical workflow for quantifying hippuric acid in a biological sample using LC-MS/MS with a this compound internal standard.
Caption: Workflow for Hippuric Acid Quantification.
Logical Relationship of Analytical Method Selection
The choice of an analytical method is guided by several factors. This diagram illustrates the decision-making process.
Caption: Method Selection Logic.
References
- 1. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. Comparison of analytical methods of hippuric acid in urine (Journal Article) | ETDEWEB [osti.gov]
- 7. Comparison of several methods for the measurement of urinary hippuric acid as an index of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fast and accurate colorimetric assay for quantifying hippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Performance of Hippuric Acid-¹⁵N in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in mass spectrometry-based assays, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby effectively compensating for variability.[1][2] This guide provides a comparative overview of the performance of Hippuric acid-¹⁵N against other commonly used stable isotope-labeled and structural analog internal standards for the quantification of hippuric acid in various biological matrices.
Superiority of ¹⁵N and ¹³C Labeling
Stable isotope labeling with ¹⁵N and ¹³C is generally preferred over deuterium (²H or D) labeling. Deuterium-labeled standards can sometimes exhibit different chromatographic retention times and extraction recoveries compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[1][3] In contrast, ¹⁵N and ¹³C labeled standards behave almost identically to their native counterparts, ensuring more accurate quantification.[1]
Performance Comparison in Biological Matrices
While direct head-to-head comparative studies under identical experimental conditions are limited, this section compiles and compares validation data from various studies to provide an objective performance overview of different internal standards for hippuric acid analysis.
Table 1: Performance in Plasma
| Internal Standard | Linearity (r²) | Accuracy (% Bias) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Analytical Method | Reference |
| Hippuric acid-¹⁵N | >0.99 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | GC-MS | [4] |
| Hippuric acid-d₅ | Not available | Not available | Not available | Not available | Not available | GC-MS/LC-MS | [5] |
| Structural Analog | >0.99 | 95-105% | <10% | Variable | Can be significant | LC-MS/MS | [6] |
Note: Quantitative data for Hippuric acid-¹⁵N in plasma is not extensively detailed in the reviewed literature, though its suitability is established.
Table 2: Performance in Urine
| Internal Standard | Linearity (r²) | Accuracy (% Bias) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Analytical Method | Reference |
| Hippuric acid-¹⁵N | Not available | Not available | Not available | Not available | Not available | Not specified | |
| Hippuric acid-¹³C₆ | >0.99 | 97.3-103.4% | 2.1-5.5% | Not explicitly stated | Minimal | LC-MS/MS | [7][8] |
| Hippuric acid-d₅ | Not available | Not available | Not available | Not available | Not available | Not specified | [5] |
| Structural Analog | >0.99 | 92.95-106.62% | <5.89% | 96.38-104.45% | Can be significant | GC/HPLC | [9][10] |
Note: While specific validation data for Hippuric acid-¹⁵N in urine was not found in the initial searches, its performance is expected to be comparable or superior to Hippuric acid-¹³C₆ due to the nature of stable isotope labeling.
Table 3: Performance in Tissue Homogenates
There is currently a lack of published data on the performance of Hippuric acid-¹⁵N or other internal standards for the quantification of hippuric acid in tissue homogenates. However, based on its performance in other complex biological matrices, Hippuric acid-¹⁵N is expected to be a highly suitable internal standard for such applications.
Experimental Protocols
A detailed experimental protocol for the quantification of hippuric acid in a biological matrix using Hippuric acid-¹⁵N as an internal standard is provided below. This protocol is a representative example and may require optimization for specific applications and matrices.
Sample Preparation and Extraction
-
Thawing: Thaw biological samples (plasma, urine, or tissue homogenate) on ice.
-
Aliquoting: Vortex the sample and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Hippuric acid-¹⁵N internal standard solution (concentration to be optimized based on expected analyte levels) to each sample, calibrator, and quality control sample.
-
Protein Precipitation (for plasma and tissue homogenates): Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is recommended.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
Hippuric acid: Precursor ion (m/z) 178.0 -> Product ion (m/z) 77.0
-
Hippuric acid-¹⁵N: Precursor ion (m/z) 179.0 -> Product ion (m/z) 77.0
-
Visualizations
Caption: Experimental workflow for hippuric acid quantification.
Caption: Relationship between analyte, internal standards, and matrices.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Gold Standard: Unveiling the Superiority of 15N-Labeled Internal Standards over Structural Analogs in Quantitative Analysis
In the precise world of scientific research and drug development, the accuracy and reliability of quantitative measurements are paramount. The use of internal standards in analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS), is a fundamental practice to ensure data integrity.[1] While both stable isotope-labeled internal standards (SIL-IS), such as 15N-labeled compounds, and structural analog internal standards (SA-IS) aim to correct for analytical variability, their performance is not equal. This guide provides an evidence-based comparison, demonstrating the clear advantages of using a 15N-labeled standard.
Stable isotope-labeled standards are widely considered the "gold standard" for quantitative mass spectrometry.[2][3] A 15N-labeled internal standard is chemically identical to the analyte of interest, with the only difference being the incorporation of the heavier, non-radioactive 15N isotope.[4][5] This near-identical nature allows it to perfectly mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[6] In contrast, a structural analog is a different chemical entity with a similar, but not identical, structure and physicochemical properties.[7] This fundamental difference is the primary reason for the superior performance of 15N-labeled standards.
Mitigating Analytical Variability: The Core Advantage
The primary role of an internal standard is to compensate for variations that can occur at multiple stages of an analytical workflow.[6] These variations can stem from sample preparation inconsistencies, such as analyte loss during extraction, evaporation, or reconstitution, and from instrumental fluctuations, including injection volume variability and changes in ionization efficiency at the mass spectrometer's source.[8]
A 15N-labeled standard, being a true chemical twin to the analyte, experiences the same degree of loss during sample processing and the same response to matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[4][9] By calculating the ratio of the analyte's signal to the 15N-labeled standard's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.[4]
Structural analogs, while more cost-effective and readily available in some cases, often fail to perfectly track the analyte's behavior.[7] Differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, introducing a degree of error that is minimized with a 15N-labeled standard.[7][10]
Quantitative Performance: A Head-to-Head Comparison
Experimental data consistently demonstrates the superior performance of stable isotope-labeled internal standards over structural analogs in key bioanalytical validation parameters.
| Parameter | 15N-Labeled Internal Standard (SIL-IS) | Structural Analog Internal Standard (SA-IS) | Rationale for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The SIL-IS perfectly mimics the analyte's behavior, especially in correcting for matrix effects and recovery, leading to a more accurate measurement of the true concentration.[2][4][11] |
| Precision (%CV) | Low (< 10%) | Higher (> 15%) | By co-eluting and responding identically to the analyte under varying conditions, the SIL-IS provides more consistent and reproducible results.[4][11] |
| Recovery Variability (%CV) | Low (< 10%) | Higher (> 15%) | The chemical identity of the SIL-IS ensures it tracks the analyte's recovery throughout the sample preparation process more reliably than a structural analog.[4] |
| Matrix Effect | Effectively Corrected | Incomplete Correction | As the SIL-IS has the same physicochemical properties, it experiences the same degree of ion suppression or enhancement as the analyte, allowing for effective normalization.[4][9] |
Experimental Workflow and Methodologies
A typical quantitative analysis using an internal standard in LC-MS/MS involves a systematic process to ensure accurate and reproducible results.
Experimental workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol: Quantification of a Small Molecule Drug in Plasma
This protocol provides a generalized methodology for the quantification of a hypothetical drug in human plasma using LC-MS/MS with either a 15N-labeled or structural analog internal standard.
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of the drug and the internal standard (15N-labeled or structural analog) in a suitable organic solvent (e.g., methanol).
-
Serially dilute the drug stock solution to create calibration standards at a range of concentrations.
-
Prepare QC samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject 10 µL of the reconstituted sample onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile at a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples and QC samples from the calibration curve.
-
The Logic of Correction: How Internal Standards Work
The fundamental principle behind the use of an internal standard is the normalization of the analyte's response to a constant amount of a co-analyzed compound.
Correction mechanism of an internal standard.
As the diagram illustrates, both the analyte and the internal standard are subjected to the same sources of variability during sample preparation and ionization. When a 15N-labeled standard is used, its response to these variations is virtually identical to that of the analyte. Therefore, by taking the ratio of their signals, the variability is canceled out, leading to a robust and accurate quantification. While a structural analog follows the same principle, its different chemical nature means the correction is less precise.
Conclusion: An Indispensable Tool for High-Quality Data
While the initial investment for a custom-synthesized 15N-labeled internal standard may be higher than for a commercially available structural analog, the long-term benefits in terms of data quality, reduced need for sample reanalysis, and increased confidence in experimental outcomes are invaluable.[4] For researchers, scientists, and drug development professionals who demand the highest level of accuracy and precision in their quantitative analyses, the use of a 15N-labeled internal standard is not just an advantage—it is a necessity for producing robust and defensible scientific data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. scispace.com [scispace.com]
- 11. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Isotopic Purity of Commercial Hippuric Acid-¹⁵N
For researchers in drug development and metabolic studies, the isotopic purity of labeled compounds is paramount for generating accurate and reproducible data. This guide provides a comparative evaluation of commercially available Hippuric acid-¹⁵N, a key metabolite tracer, focusing on its isotopic purity. We present experimental data, detailed analytical protocols, and a survey of alternative compounds to aid in the selection of the most suitable material for your research needs.
Comparative Analysis of Commercial Hippuric Acid-¹⁵N
The isotopic purity of a labeled compound refers to the percentage of molecules that contain the heavy isotope at the designated position. This is distinct from chemical purity, which indicates the proportion of the desired chemical compound, regardless of its isotopic composition. For metabolic studies relying on mass spectrometry, high isotopic enrichment is crucial to distinguish the labeled compound from its naturally abundant counterparts.
Below is a summary of the reported isotopic and chemical purity of Hippuric acid-¹⁵N from a leading supplier. While other suppliers exist, obtaining explicit isotopic purity data can be challenging. Researchers are encouraged to request certificates of analysis for lot-specific information.
| Supplier | Product Name | Isotopic Purity (¹⁵N atom %) | Chemical Purity |
| Cambridge Isotope Laboratories (CIL) | Glycine, N-benzoyl (hippuric acid) (¹⁵N, 98%) | 98% | ≥98%[1][2] |
Note: Isotopic purity is often expressed as "atom % ¹⁵N," which represents the percentage of nitrogen atoms that are the ¹⁵N isotope.
Alternative ¹⁵N-Labeled Compounds for Metabolic Research
While Hippuric acid-¹⁵N is a valuable tracer, other ¹⁵N-labeled compounds are available and may be more suitable depending on the specific metabolic pathway under investigation. These alternatives are often used in proteomics, metabolomics, and clinical research.
| Compound Type | Examples | Typical Isotopic Purity |
| ¹⁵N-Labeled Amino Acids | Glycine-¹⁵N, Alanine-¹⁵N, Leucine-¹⁵N | ≥98 atom % ¹⁵N |
| ¹⁵N-Labeled Nucleic Acids | ATP-¹⁵N₅, GTP-¹⁵N₅ | ≥98 atom % ¹⁵N[3] |
| Other Metabolites | Uric acid-1,3-¹⁵N₂ | 98 atom % ¹⁵N[4] |
The choice of an alternative will depend on the specific metabolic flux being traced. For instance, studies on purine metabolism may utilize ¹⁵N-labeled uric acid[4], while investigations into protein synthesis would employ a suite of ¹⁵N-labeled amino acids.
Experimental Protocols for Isotopic Purity Determination
The accurate determination of isotopic enrichment is critical for the validation of labeled compounds. The two most common and robust methods for this purpose are Isotope Ratio Mass Spectrometry (IRMS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is the gold standard for high-precision measurement of stable isotope ratios. It is particularly suited for determining the ¹⁵N/¹⁴N ratio in a given sample.
Principle: The sample is first combusted in an elemental analyzer (EA) to convert all nitrogen-containing compounds into nitrogen gas (N₂). This gas is then introduced into the mass spectrometer, where it is ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The instrument precisely measures the ion beams corresponding to ¹⁴N¹⁴N (m/z 28) and ¹⁴N¹⁵N (m/z 29) to determine the isotopic ratio.
Sample Preparation and Analysis:
-
Sample Weighing: Accurately weigh a small amount of the Hippuric acid-¹⁵N sample (typically in the microgram range) into a tin capsule.
-
Combustion: The capsule is dropped into a high-temperature (typically >1000 °C) combustion furnace of an elemental analyzer. The sample is flash-combusted in the presence of oxygen.
-
Reduction and Gas Purification: The resulting combustion gases pass through a reduction furnace to convert all nitrogen oxides to N₂ gas. Water and carbon dioxide are removed using chemical traps.
-
Gas Chromatography: The purified N₂ gas is carried by a helium stream through a gas chromatography column to separate it from other potential interfering gases.
-
Mass Spectrometry: The N₂ gas enters the IRMS, where it is ionized by electron impact. The ion source generates a beam of ions that are accelerated and then separated by a magnetic field according to their mass-to-charge ratio.
-
Detection and Data Analysis: Sensitive detectors (Faraday cups) simultaneously measure the ion currents for m/z 28 and 29. The ratio of these ion currents is used to calculate the δ¹⁵N value, which is then converted to atom % ¹⁵N.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely available technique that can also be used to determine isotopic enrichment, particularly when separating the labeled compound from other components in a mixture is necessary.
Principle: The Hippuric acid-¹⁵N is first chemically modified (derivatized) to make it volatile. The derivatized compound is then injected into a gas chromatograph, which separates it from other volatile compounds. The separated compound then enters the mass spectrometer, which fragments the molecule and detects the masses of the fragments. The isotopic enrichment is determined by analyzing the mass spectrum of the compound.
Sample Preparation and Analysis:
-
Derivatization: To make the non-volatile hippuric acid suitable for GC analysis, it must be derivatized. A common method is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (TMS) derivative. This process replaces the acidic protons with TMS groups, increasing the volatility of the molecule.
-
Gas Chromatography: The derivatized sample is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The column separates the derivatized hippuric acid from other components based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the derivatized hippuric acid elutes from the GC column, it enters the mass spectrometer. It is ionized (typically by electron impact), causing the molecule to fragment in a predictable pattern.
-
Data Analysis: The mass spectrometer scans a range of mass-to-charge ratios, producing a mass spectrum. For Hippuric acid-¹⁵N, the molecular ion peak and its fragments will be shifted by one mass unit compared to the unlabeled compound. By comparing the intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) molecules, the isotopic enrichment can be calculated. It is crucial to account for the natural abundance of other isotopes (e.g., ¹³C) that also contribute to the M+1 peak.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for evaluating the isotopic purity of Hippuric acid-¹⁵N.
Caption: Experimental workflow for isotopic purity determination.
This guide provides a foundational understanding of the critical aspects of evaluating commercial Hippuric acid-¹⁵N. By carefully considering the supplier's specifications and employing robust analytical methods, researchers can ensure the quality of their labeled compounds and the integrity of their experimental results.
References
Safety Operating Guide
Proper Disposal of Hippuric Acid-15N: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Hippuric acid-15N is dictated by its chemical properties rather than its isotopic label. As 15N is a stable, non-radioactive isotope, no radiological precautions are necessary. However, Hippuric acid itself is classified as a hazardous substance, requiring adherence to specific disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential information and a procedural plan for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its hazards. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye damage. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid material should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.
Quantitative Data Summary
For quick reference, the key quantitative properties of Hippuric acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Melting Point | 187-191 °C |
| Decomposition Temperature | Approximately 240 °C |
| Water Solubility | Readily soluble in hot water |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The following is a general operational plan that should be adapted to meet the specific requirements of your institution and location.
Step 1: Waste Identification and Segregation
-
Labeling: Immediately label any container holding this compound waste with its full chemical name ("this compound") and appropriate hazard symbols (e.g., irritant, harmful).
-
Segregation: Do not mix this compound waste with other waste streams, especially general laboratory trash. It should be collected in a designated, properly labeled, and sealed waste container.
Step 2: Waste Collection and Storage
-
Container: Use a chemically resistant, leak-proof container for collecting the waste. Ensure the container is compatible with Hippuric acid.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.
Step 3: Arrange for Professional Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a certified chemical waste disposal company. Inform them of the specific chemical waste you need to dispose of.
-
Documentation: Complete any required waste disposal forms or manifests provided by the disposal company or your institution. Accurately describe the waste, including its chemical name and any known hazards.
-
Pickup: Schedule a pickup for the waste. Ensure that the waste is properly packaged and labeled according to the disposal company's guidelines before they arrive.
Step 4: Decontamination
-
Equipment: Thoroughly decontaminate any equipment that has come into contact with this compound using an appropriate solvent (e.g., hot water, ethanol).
-
Work Surfaces: Clean and decontaminate all work surfaces where the compound was handled.
-
Disposal of Cleaning Materials: Any materials used for decontamination (e.g., paper towels, wipes) that are contaminated with this compound should be disposed of as hazardous waste along with the chemical itself.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Essential Safety and Logistical Information for Handling Hippuric acid-15N
For researchers, scientists, and drug development professionals utilizing Hippuric acid-15N, a stable isotope-labeled compound, adherence to strict safety protocols is paramount to ensure personal safety and prevent sample contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
This compound is the 15N-labeled form of Hippuric Acid, a metabolite of aromatic compounds found in urine.[1] While the stable isotope 15N is not radioactive and does not pose a radiological threat, Hippuric acid itself is classified as a hazardous chemical.[2] The primary hazards associated with Hippuric acid include being harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[3][4][5] Therefore, handling this compound requires the same precautions as its unlabeled counterpart.
Personal Protective Equipment (PPE)
To mitigate the risks of exposure and contamination, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must have side shields. Chemical splash goggles are required when there is a potential for splashing.[6][7] |
| Hand Protection | Chemically Resistant Gloves | Nitrile, polychloroprene, butyl rubber, or fluorocaoutchouc gloves are suitable for handling dry solids.[3][8] Gloves must be inspected for tears or degradation before use and disposed of after handling the compound.[3][6] |
| Body Protection | Laboratory Coat | A clean lab coat or other protective clothing should be worn to prevent skin contact.[6][9] |
| Respiratory Protection | Particulate Respirator | Required when handling the powdered compound, especially when dust may be generated. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to maintain the integrity of experiments and ensure user safety. All personnel must be trained on the potential hazards and safe handling procedures.[6]
-
Preparation :
-
Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a risk of aerosolization.[6][9]
-
Designate a specific area for handling this compound to prevent cross-contamination.[6]
-
Ensure an eye wash unit and safety shower are readily accessible.[10]
-
-
Weighing and Aliquoting :
-
When weighing the powdered compound, do so in a draft-shielded balance or a fume hood to minimize the generation of dust.[6]
-
Use clean, dedicated spatulas and weighing boats.
-
-
Dissolving and Solution Preparation :
-
If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Clearly label all containers with the compound name (including the isotope label), concentration, solvent, and date of preparation.
-
-
Experimental Use :
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3]
-
Clean the work area with an appropriate solvent to remove any residual contamination.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Minor Spills :
-
Major Spills :
-
First Aid :
-
Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3][5]
-
Skin Contact : Flush the skin with running water and soap. Remove contaminated clothing. Seek medical attention if irritation occurs.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide assistance and seek medical attention.[3]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
-
Disposal Plan
All waste containing this compound must be handled in accordance with local, state, and federal regulations for chemical waste.[8]
-
Solid Waste :
-
Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless specifically instructed to do so.
-
-
Liquid Waste :
-
Collect solutions containing this compound in a designated, labeled waste container.
-
Do not pour down the drain.[3]
-
-
Disposal Method :
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound | CAS#:93627-88-4 | Chemsrc [chemsrc.com]
- 2. unols.org [unols.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. benchchem.com [benchchem.com]
- 7. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sethnewsome.org [sethnewsome.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
